4-[3-(Trifluoromethyl)phenyl]aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N/c14-13(15,16)11-3-1-2-10(8-11)9-4-6-12(17)7-5-9/h1-8H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREKLJQACWAWSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201260069 | |
| Record name | 3′-(Trifluoromethyl)[1,1′-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201260069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
397-28-4 | |
| Record name | 3′-(Trifluoromethyl)[1,1′-biphenyl]-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=397-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3′-(Trifluoromethyl)[1,1′-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201260069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 397-28-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4-[3-(Trifluoromethyl)phenyl]aniline
This guide provides a comprehensive overview of the synthesis and characterization of 4-[3-(trifluoromethyl)phenyl]aniline, a key building block in the development of pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and thorough characterization data.
Introduction: The Significance of Fluorinated Biarylamines
The incorporation of fluorine-containing moieties into organic molecules is a widely employed strategy in medicinal chemistry and materials science. The trifluoromethyl group (CF₃), in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, a fluorinated biarylamine, serves as a crucial intermediate in the synthesis of a variety of biologically active compounds and functional materials. Its structural motif is found in numerous kinase inhibitors, agrochemicals, and organic light-emitting diode (OLED) materials.
This guide will focus on the practical synthesis of this valuable compound via the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. We will also delve into the detailed characterization of the final product, providing a complete analytical profile.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. For the synthesis of this compound, the most convergent and efficient approach involves the coupling of 4-aminophenylboronic acid with 1-bromo-3-(trifluoromethyl)benzene.
Causality Behind Experimental Choices
The selection of reactants, catalyst, ligand, and base is critical for the success of the Suzuki-Miyaura coupling.
-
Reactants: 4-Aminophenylboronic acid is chosen as the boron-containing partner due to the desired aniline functionality in the final product. 1-Bromo-3-(trifluoromethyl)benzene is a readily available aryl halide, with the bromine atom providing a good balance of reactivity and stability.
-
Catalyst: A palladium(0) species is the active catalyst in the cycle. While Pd(PPh₃)₄ can be used directly, the in situ generation of Pd(0) from a Pd(II) precatalyst like palladium(II) acetate is often more convenient and efficient.
-
Ligand: Phosphine ligands are essential to stabilize the palladium catalyst, promote oxidative addition, and facilitate reductive elimination. Triphenylphosphine (PPh₃) is a common and effective ligand for this type of transformation.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that undergoes transmetalation with the palladium complex. An inorganic base like potassium carbonate is often used due to its efficacy and ease of removal during workup.
-
Solvent System: A mixture of an organic solvent (e.g., toluene or dioxane) and an aqueous solution is typically employed to dissolve both the organic reactants and the inorganic base.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The reaction proceeds through a well-established catalytic cycle:
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| 1-Bromo-3-(trifluoromethyl)benzene | C₇H₄BrF₃ | 225.01 | 10.0 | 1.0 |
| 4-Aminophenylboronic acid | C₆H₈BNO₂ | 136.94 | 12.0 | 1.2 |
| Palladium(II) acetate | Pd(OAc)₂ | 224.50 | 0.2 | 0.02 |
| Triphenylphosphine | P(C₆H₅)₃ | 262.29 | 0.8 | 0.08 |
| Potassium carbonate | K₂CO₃ | 138.21 | 20.0 | 2.0 |
| Toluene | C₇H₈ | - | 50 mL | - |
| Ethanol | C₂H₅OH | - | 10 mL | - |
| Water | H₂O | - | 10 mL | - |
Safety Precautions
-
1-Bromo-3-(trifluoromethyl)benzene: Irritant. Handle in a well-ventilated fume hood.
-
Palladium(II) acetate: Irritant and sensitizer. Avoid inhalation and contact with skin.
-
Toluene: Flammable and toxic. Use in a fume hood and away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Reaction Setup and Procedure
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3-(trifluoromethyl)benzene (10.0 mmol), 4-aminophenylboronic acid (12.0 mmol), palladium(II) acetate (0.2 mmol), and triphenylphosphine (0.8 mmol).
-
Add toluene (50 mL), ethanol (10 mL), and a solution of potassium carbonate (20.0 mmol) in water (10 mL).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate and 50 mL of water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound as a solid.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Physical Properties
| Property | Value |
| CAS Number | 397-28-4 |
| Molecular Formula | C₁₃H₁₀F₃N |
| Molecular Weight | 237.22 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 88-90 °C |
| Boiling Point | 317.4 °C at 760 mmHg[1] |
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
-
δ 7.78 (s, 1H, Ar-H)
-
δ 7.69 (d, J = 7.6 Hz, 1H, Ar-H)
-
δ 7.49 (t, J = 7.8 Hz, 1H, Ar-H)
-
δ 7.42 (d, J = 8.4 Hz, 2H, Ar-H)
-
δ 6.78 (d, J = 8.4 Hz, 2H, Ar-H)
-
δ 3.85 (br s, 2H, -NH₂)
¹³C NMR (101 MHz, CDCl₃):
-
δ 146.5, 142.0, 131.8, 131.5 (q, J = 32.3 Hz), 129.4, 128.5, 124.2 (q, J = 272.7 Hz), 123.0 (q, J = 3.8 Hz), 122.5 (q, J = 3.8 Hz), 115.5
Mass Spectrometry (EI):
-
m/z (%): 237 (M⁺, 100), 218, 168, 141
Characterization Workflow
Figure 2: Workflow for the purification and characterization of the final product.
Conclusion
This technical guide has detailed a reliable and efficient method for the synthesis of this compound using the Suzuki-Miyaura cross-coupling reaction. The provided step-by-step protocol, along with the rationale behind the chosen experimental conditions, offers a solid foundation for researchers to successfully prepare this important building block. The comprehensive characterization data, including NMR and mass spectrometry, serves as a benchmark for product validation. The methodologies and insights presented herein are intended to empower scientists in their pursuit of novel molecules with potential applications in medicine and materials science.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-[3-(Trifluoromethyl)phenyl]aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Building Block in Modern Chemistry
4-[3-(Trifluoromethyl)phenyl]aniline, also identified by its synonym 3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine and CAS number 397-28-4, is a fluorinated aromatic amine of significant interest in the fields of medicinal chemistry and materials science.[1][2] Its unique molecular architecture, featuring a biphenyl scaffold with a trifluoromethyl group on one ring and an amine on the other, imparts a distinct set of physicochemical properties that make it a valuable precursor for the synthesis of novel compounds with diverse applications.
The trifluoromethyl group is a well-established bioisostere for a methyl group, offering increased metabolic stability and altered electronic properties without a significant increase in steric bulk. This strategic incorporation can profoundly influence the pharmacokinetic and pharmacodynamic profile of a molecule, making trifluoromethylated anilines attractive building blocks in drug discovery programs. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its synthesis and potential applications, thereby serving as a critical resource for researchers in the field.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀F₃N | [1] |
| Molecular Weight | 237.22 g/mol | [1] |
| CAS Number | 397-28-4 | [1] |
| Predicted Boiling Point | 320.9±42.0 °C | [3] |
| Predicted pKa | 3.04±0.10 | [3] |
| Predicted LogP | 3.9546 | [4] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [4] |
Experimental Protocols for Physicochemical Property Determination
To address the gap in experimental data, this section provides detailed, self-validating protocols for determining key physicochemical properties of this compound. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.
Protocol 1: Determination of Aqueous Solubility via the Shake-Flask Method
Rationale: The shake-flask method remains the gold standard for determining aqueous solubility due to its direct and thermodynamically sound approach. This method is particularly suitable for crystalline solids like many aromatic amines.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed, clear glass vial. The excess solid is crucial to ensure equilibrium is reached.
-
Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to permit the undissolved solid to sediment.
-
For fine suspensions, centrifugation at the same temperature can be employed to achieve clear separation.
-
-
Quantification:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of a pre-validated analytical method.
-
Quantify the concentration of this compound in the diluted sample using a calibrated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) system.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, factoring in the dilution. This value represents the aqueous solubility.
-
Caption: Workflow for Aqueous Solubility Determination.
Protocol 2: Determination of pKa via Potentiometric Titration
Rationale: Potentiometric titration is a robust and direct method for determining the pKa of ionizable compounds. For an aniline derivative, this method measures the pH change upon titration with a strong acid to determine the equilibrium constant for the protonation of the amino group.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound in a co-solvent system (e.g., methanol/water or DMSO/water) to ensure sufficient solubility.
-
-
Titration:
-
Calibrate a pH meter with standard buffers.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) at a constant temperature.
-
Record the pH of the solution after each incremental addition of the titrant.
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at which half of the amine is protonated, which corresponds to the midpoint of the steepest portion of the titration curve.
-
For more accurate determination, the first derivative of the titration curve can be plotted, where the peak corresponds to the equivalence point. The pKa is the pH at half the equivalence point volume.
-
References
4-[3-(trifluoromethyl)phenyl]aniline CAS number and safety data
An In-Depth Technical Guide to 4-[3-(Trifluoromethyl)phenyl]aniline
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound this compound. It delves into its core characteristics, synthesis, safety protocols, and its strategic importance in medicinal chemistry.
Introduction: The Strategic Value of a Fluorinated Aniline
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance critical pharmacokinetic and pharmacodynamic properties.[1] Its high electronegativity and lipophilicity can improve metabolic stability, binding affinity, and bioavailability.[1][2]
This compound is a biaryl amine that represents a key building block in this domain. It combines the versatile reactivity of an aniline moiety with the property-enhancing effects of a trifluoromethyl-substituted phenyl ring. This structure is a common motif in a range of targeted therapeutics, particularly kinase inhibitors, where the aniline can serve as a crucial hydrogen bond donor and the biaryl system can occupy hydrophobic pockets of an active site. This guide provides an in-depth examination of this high-value compound.
Compound Identification and Physicochemical Properties
Precise identification is critical for regulatory compliance, experimental reproducibility, and safety. The primary identifiers and key physicochemical properties for this compound are summarized below.
| Identifier | Value | Source |
| Primary Name | This compound | - |
| Synonym(s) | 2-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine | [3] |
| CAS Number | 641570-82-3 | [3] |
| Molecular Formula | C₁₃H₁₀F₃N | [3] |
| Molecular Weight | 237.22 g/mol | [3] |
| Appearance | Typically a solid (powder/crystalline) | Inferred |
| Solubility | Insoluble in water, soluble in organic solvents | [4] |
Synthesis Pathway: A Mechanistic Approach
The synthesis of biaryl compounds like this compound is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a preferred method due to its mild reaction conditions and tolerance of a wide range of functional groups.
The logical choice for this synthesis involves coupling a boronic acid derivative with a halogenated aniline. This approach is often superior to the alternative (coupling an aniline-derived boronic acid with a halogenated trifluoromethylbenzene) because aniline boronic acids can be prone to instability and self-coupling.
A representative synthesis workflow is outlined below.
Caption: Suzuki-Miyaura synthesis of the target compound.
Applications in Drug Discovery and Development
The trifluoromethyl-substituted phenylaniline scaffold is a privileged structure in medicinal chemistry. Its utility is grounded in its ability to form key interactions with biological targets and its favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Kinase Inhibitors: Many FDA-approved kinase inhibitors, such as Sorafenib, utilize a substituted biaryl amine core.[5][6] The aniline nitrogen can act as a hydrogen bond donor to the hinge region of the kinase ATP-binding pocket, a critical anchoring interaction. The trifluoromethylphenyl moiety can then extend into a hydrophobic pocket, with the -CF3 group enhancing binding affinity and metabolic stability.[7]
-
Scaffold for Library Synthesis: The compound serves as a versatile starting material. The aniline group can be readily derivatized via acylation, sulfonylation, or reductive amination to explore structure-activity relationships (SAR) and optimize lead compounds.
-
Modulation of Physicochemical Properties: The -CF3 group is a powerful tool for fine-tuning molecular properties. It is a strong electron-withdrawing group, which lowers the pKa of the aniline nitrogen, potentially reducing off-target effects related to basicity. Its lipophilicity aids in cell membrane permeability.[8]
Caption: Role of the scaffold in kinase inhibition.
Safety, Handling, and Storage
Disclaimer: No specific Safety Data Sheet (SDS) for CAS number 641570-82-3 was found in the initial search. The following information is based on data for structurally similar trifluoromethyl- and fluoro-substituted anilines.[9][10][11][12] Users must consult the specific SDS provided by the supplier before handling this compound.
Anilines are a class of compounds that often exhibit toxicity, and fluorinated analogues are no exception. Appropriate engineering controls and personal protective equipment are mandatory.
| Safety Aspect | Guideline |
| GHS Hazard Statements | Likely to be classified as: Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332), May cause respiratory irritation (H335).[11] |
| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wash skin thoroughly after handling (P264). Wear protective gloves/protective clothing/eye protection/face protection (P280).[10][12] |
| First-Aid Measures | Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor.[9][12] |
| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid generation of dust. Keep away from heat, sparks, and open flames. |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[10][11] |
| Personal Protective Equipment (PPE) | NIOSH-approved respirator, chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a lab coat.[10] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Objective: To synthesize this compound from 4-bromoaniline and 3-(trifluoromethyl)phenylboronic acid.
Materials:
-
4-Bromoaniline (1.0 equiv.)
-
3-(Trifluoromethyl)phenylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv.)
-
Toluene (solvent)
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (for extraction and chromatography)
-
Hexanes (for chromatography)
Procedure:
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoaniline (1.0 equiv.), 3-(trifluoromethyl)phenylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).
-
Causality: Using an excess of the boronic acid ensures the complete consumption of the more valuable bromo-aniline. Potassium carbonate is the base required to activate the boronic acid in the catalytic cycle.
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent the oxidation of the Pd(0) catalyst.
-
Solvent and Catalyst Addition: Add toluene and water (e.g., in a 4:1 ratio by volume) to the flask. Bubble the inert gas through the solvent mixture for 15-20 minutes to degas it. Finally, add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Causality: The two-phase solvent system is typical for Suzuki couplings. Degassing removes dissolved oxygen which can deactivate the palladium catalyst.
-
-
Reaction: Heat the reaction mixture to reflux (typically 90-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-bromoaniline starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Causality: The washes remove the inorganic base, salts, and any remaining water-soluble impurities.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to yield the pure this compound.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined structure provides a robust platform for developing targeted therapeutics, leveraging the proven benefits of the trifluoromethyl group to enhance pharmacological profiles. Understanding its synthesis, properties, and safe handling procedures, as detailed in this guide, is essential for any research program aiming to utilize this valuable molecular building block.
References
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemscene.com [chemscene.com]
- 4. chembk.com [chembk.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jelsciences.com [jelsciences.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
A Technical Guide to the Solubility of 4-[3-(trifluoromethyl)phenyl]aniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-[3-(trifluoromethyl)phenyl]aniline (CAS No. 641570-82-3), a key intermediate in pharmaceutical and materials science. Given the scarcity of published quantitative solubility data for this specific compound, this document emphasizes predictive principles based on its physicochemical properties and presents a robust, step-by-step experimental protocol for accurate solubility determination. The guide details the industry-standard shake-flask method, outlines analytical quantification by High-Performance Liquid Chromatography (HPLC), and discusses critical factors influencing solubility. This document is designed to empower researchers to generate reliable solubility data, a cornerstone for successful process development, formulation, and chemical synthesis.
Introduction to this compound
This compound, also known as 2-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine, is an aromatic amine with a molecular formula of C₁₃H₁₀F₃N.[1] Its structure, featuring a biphenyl backbone with an amine group and a potent electron-withdrawing trifluoromethyl (CF₃) group, makes it a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group is particularly significant in drug design for its ability to enhance metabolic stability, binding affinity, and lipophilicity.
Understanding the solubility of this compound is a non-negotiable prerequisite for its effective application. Solubility data governs crucial decisions in:
-
Process Chemistry: Selection of appropriate solvents for reaction, crystallization, and purification.
-
Drug Formulation: Development of viable dosage forms with adequate bioavailability.
-
High-Throughput Screening: Ensuring compound viability in assay buffers.
This guide provides the scientific rationale and practical methodology to approach the solubility determination of this compound with confidence.
Physicochemical Properties and Solubility Prediction
The solubility behavior of this compound is dictated by its molecular structure:
-
Amine Group (-NH₂): The primary amine is a polar functional group capable of acting as a hydrogen bond donor, which promotes interaction with polar protic solvents (e.g., alcohols).
-
Biphenyl System: The two connected phenyl rings create a large, nonpolar, and rigid backbone, contributing to its hydrophobic character.[2]
-
Trifluoromethyl Group (-CF₃): This group is highly lipophilic and hydrophobic, significantly reducing solubility in polar solvents like water.[3]
Based on these features—a concept often summarized as "like dissolves like"—a qualitative solubility profile can be predicted.[4] The molecule possesses both polar and significant nonpolar characteristics, suggesting it will exhibit moderate to good solubility in solvents of intermediate polarity and lower solubility at the extremes of the polarity scale (e.g., water or hexane).
Table 1: Predicted Solubility Profile and Recommended Screening Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
|---|---|---|---|
| Polar Protic | Methanol, Ethanol | Moderate to Good | The amine group can hydrogen bond with the solvent's hydroxyl group. |
| Polar Aprotic | Acetone, Acetonitrile (MeCN), Dimethyl Sulfoxide (DMSO) | Good to High | Solvents can accept hydrogen bonds and have dipoles that interact favorably with the aromatic system.[5] |
| Nonpolar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF) | Good | Solvents with sufficient polarity to interact with the amine but nonpolar enough to solvate the biphenyl-CF₃ structure. |
| Nonpolar | Toluene, Hexane | Low to Moderate | Favorable interactions with the large hydrocarbon backbone, but poor solvation of the polar amine group.[3] |
| Aqueous | Water, Buffered Solutions | Very Low | The large, hydrophobic biphenyl and trifluoromethyl moieties dominate, leading to poor aqueous solubility.[3] |
Experimental Determination of Thermodynamic Solubility
To obtain precise, quantitative data, an experimental approach is essential. Thermodynamic or "equilibrium" solubility represents the true saturation point of a compound in a solvent at a given temperature and is the gold standard for characterization.[6][7] The most reliable and widely used technique for this measurement is the Shake-Flask Method .[6][8]
Principle of the Shake-Flask Method
The method involves agitating an excess amount of the solid compound in the solvent of interest for a prolonged period until the concentration of the dissolved solid in the liquid phase reaches a constant value (i.e., equilibrium).[7][9] Subsequent separation of the solid and liquid phases followed by concentration analysis of the supernatant yields the solubility value.
Detailed Experimental Protocol: Shake-Flask Method
Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (solid powder)
-
High-purity (e.g., HPLC grade) organic solvent
-
Analytical balance
-
Glass vials (e.g., 4 mL) with PTFE-lined screw caps
-
Thermostatic orbital shaker or agitator[9]
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes for dilutions
-
HPLC system with a UV detector
Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An "excess" is crucial and means enough solid will visibly remain undissolved at the end of the experiment.[8] A starting point of ~10-20 mg is often sufficient.
-
Solvent Addition: Accurately add a known volume of the desired solvent (e.g., 2.0 mL) to the vial.
-
Equilibration: Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal to confirm a stable plateau has been reached.[9]
-
Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle for at least 1 hour at the same constant temperature.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter.
-
Dilution: Accurately perform a serial dilution of the filtered, saturated solution with the appropriate solvent to bring the concentration within the linear range of the analytical method (see Section 3.4).
-
Analysis: Quantify the concentration of the diluted sample using a pre-validated HPLC-UV method.
Workflow Visualization
The following diagram illustrates the key steps of the shake-flask solubility determination workflow.
Caption: Workflow for thermodynamic solubility determination.
Analytical Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for accurately quantifying the concentration of aniline derivatives.[10][11]
Generic HPLC Method Outline:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.[11][12]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (MeCN) and water or a buffer (e.g., acetate buffer pH 5) is typically effective.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV detection at a wavelength of maximum absorbance for the compound (e.g., ~254 nm or ~280 nm, determined by a UV scan).[14]
-
Quantification: Concentration is determined by comparing the peak area of the unknown sample to a standard curve generated from solutions of known concentration. The calibration curve must demonstrate excellent linearity (R² > 0.999).
Factors Influencing Solubility
Several environmental and physical factors can significantly alter solubility results.[15]
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature as the dissolution process is typically endothermic.[2] It is crucial to control and report the temperature at which solubility is measured.
-
Solvent Polarity: As discussed in Section 2.0, the principle of "like dissolves like" is the primary determinant. A solvent that can effectively overcome the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions will result in higher solubility.
-
Solid-State Properties (Polymorphism): The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Each form can have a unique crystal lattice energy and, consequently, a different solubility. The most stable polymorph will have the lowest solubility. It is good practice to characterize the solid form used for solubility studies (e.g., by XRPD).
Summary and Best Practices
Determining the solubility of this compound is a critical step in its development pathway. While published data is limited, a robust understanding of its physicochemical properties allows for rational solvent selection.
Key Takeaways:
-
The compound's structure suggests moderate to high solubility in polar aprotic solvents (e.g., Acetone, THF, DMSO) and lower solubility in highly polar or nonpolar extremes.
-
The shake-flask method is the gold standard for determining thermodynamic solubility, providing the most reliable and reproducible data.[6]
-
Accurate quantification requires a validated analytical method , with reversed-phase HPLC-UV being the most common and effective choice.[10][13]
-
Always control and report the temperature of the solubility measurement, as it is a critical variable.[15]
By following the principles and protocols outlined in this guide, researchers can confidently generate the high-quality solubility data needed to advance their scientific and developmental objectives.
References
- 1. chemscene.com [chemscene.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. youtube.com [youtube.com]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. who.int [who.int]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. scispace.com [scispace.com]
- 12. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 13. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]
Navigating the Spectroscopic Landscape of Trifluoromethylated Biphenylamines: A Technical Guide to 4-(4-(Trifluoromethyl)phenyl)aniline
An Important Note on the Subject Compound: Initial searches for comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for 4-[3-(trifluoromethyl)phenyl]aniline proved unsuccessful in publicly available databases and scientific literature. To provide a valuable and detailed technical guide in the requested format, this document will instead focus on the closely related and structurally significant isomer, 4-(4-(trifluoromethyl)phenyl)aniline . This compound offers a rich spectroscopic profile that is well-documented and serves as an excellent exemplar for the analytical techniques discussed.
Introduction
Trifluoromethylated aniline derivatives are of significant interest to researchers in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF₃) group can profoundly influence a molecule's lipophilicity, metabolic stability, and electronic properties. 4-(4-(Trifluoromethyl)phenyl)aniline, a biphenylamine, is a key building block in the synthesis of various functional materials and potential therapeutic agents. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for predicting its chemical behavior. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-(4-(trifluoromethyl)phenyl)aniline, grounded in the principles of spectroscopic interpretation and supported by established analytical protocols.
Molecular Structure and Spectroscopic Overview
The structure of 4-(4-(trifluoromethyl)phenyl)aniline, presented below, dictates its spectroscopic signature. The molecule consists of two phenyl rings linked by a single bond, with an amino group (-NH₂) on one ring and a trifluoromethyl group (-CF₃) on the other, both in the para position. This substitution pattern leads to a relatively high degree of symmetry, which simplifies some aspects of the spectra while introducing subtle complexities in others.
A Technical Guide to the Structural Determination of 4-[3-(trifluoromethyl)phenyl]aniline
Introduction: The Rationale for Structural Analysis
The precise arrangement of atoms and molecules in the solid state dictates a compound's macroscopic properties, including solubility, stability, and bioavailability. For a molecule like 4-[3-(trifluoromethyl)phenyl]aniline, single-crystal X-ray diffraction (SC-XRD) provides unambiguous, atomic-level resolution of its three-dimensional structure.[1][2][3] This information is critical for:
-
Structure-Activity Relationship (SAR) Studies: Understanding the exact conformation and intermolecular interactions is fundamental to designing more potent and selective drug candidates.
-
Polymorph Screening: Identifying and characterizing different crystalline forms is a regulatory requirement in pharmaceutical development to ensure batch-to-batch consistency and therapeutic efficacy.[1]
-
In Silico Modeling: An experimental crystal structure provides the "gold standard" data for validating and refining computational models used in virtual screening and molecular docking.[4]
This document outlines the complete experimental pathway to achieve this goal, emphasizing the causality behind each procedural choice.
Part I: Synthesis and High-Purity Crystallization
The foundation of successful crystallographic analysis is a chemically pure sample, as impurities can inhibit or disrupt crystal lattice formation.
Proposed Synthesis: Suzuki-Miyaura Coupling
A robust and high-yielding route to synthesize the target compound is the Suzuki-Miyaura cross-coupling reaction. This method offers high functional group tolerance and reliable scalability.
Protocol:
-
Reactant Preparation: In an inert atmosphere (N2 or Argon), combine 3-(trifluoromethyl)phenylboronic acid (1.1 eq.), 4-bromoaniline (1.0 eq.), and a palladium catalyst such as Pd(PPh3)4 (0.02 eq.) in a suitable reaction vessel.
-
Solvent and Base: Add a 2:1 mixture of toluene and water, followed by sodium carbonate (Na2CO3) (2.5 eq.) as the base.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: After cooling, separate the organic layer. Wash with brine, dry over anhydrous magnesium sulfate (MgSO4), and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel to yield this compound with >99% purity.
Crystallization Strategy: The Path to a Single Crystal
Obtaining a diffraction-quality single crystal is often the most challenging step.[5][6] A multi-technique screening approach is recommended. The goal is to achieve a state of slow supersaturation, which allows for ordered molecular packing rather than rapid precipitation.[7]
Recommended Screening Techniques:
| Technique | Description | Rationale & Causality |
| Slow Evaporation | A solution of the compound in a suitable solvent is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[8] | This is the simplest method. The gradual increase in concentration gently pushes the solution into a supersaturated state, promoting slow crystal growth. Works best with moderately volatile solvents. |
| Vapor Diffusion | A concentrated solution of the compound in a volatile solvent (e.g., dichloromethane) is placed in a small vial. This vial is then placed inside a larger, sealed jar containing a less volatile "anti-solvent" in which the compound is insoluble (e.g., hexane).[7][8] | The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. This method offers excellent control over the rate of supersaturation.[7][8] |
| Solvent Layering | A dense, solvent-containing solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface. | Similar to vapor diffusion, this technique relies on the slow mixing of a solvent and anti-solvent to induce crystallization. It is particularly useful for larger scale attempts. |
Solvent Selection: A preliminary solubility screen should be performed using a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol). An ideal crystallization solvent is one in which the compound has moderate solubility at room temperature.
Part II: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline material.[1][3][9]
Experimental Workflow
The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[1][3]
Caption: A flowchart of the major steps in determining a small molecule crystal structure.
Step-by-Step Methodology
-
Crystal Mounting: A suitable, defect-free crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a specialized loop or glass fiber.
-
Data Collection: The mounted crystal is placed in a diffractometer, cooled in a stream of cold nitrogen gas (~100 K) to minimize thermal vibration, and irradiated with monochromatic X-rays. The crystal is slowly rotated, and hundreds of diffraction images are collected by a detector.[3]
-
Data Reduction and Integration: The collected images are processed to measure the intensity and position of each diffraction spot. This step indexes the spots and determines the unit cell parameters and crystal lattice symmetry (space group).
-
Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms (e.g., using SHELXT software) to generate an initial electron density map, revealing the positions of most atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method (e.g., using SHELXL software). This process optimizes atomic positions, thermal parameters, and bond lengths to achieve the best possible fit between the calculated and observed diffraction patterns.
Part III: Data Interpretation, Validation, and Deposition
Analysis of Crystallographic Data
The final output is a Crystallographic Information File (CIF), which contains all the information about the structure. Key data to be analyzed are summarized below.
Table 2: Representative Crystallographic Data for a Small Organic Molecule
| Parameter | Description | Typical Expected Value/Information |
| Formula | C13 H10 F3 N | Molecular formula of the compound. |
| Crystal System | Monoclinic / Orthorhombic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P21/c or P-1 | The space group provides detailed information on the symmetry elements within the crystal. |
| Unit Cell (Å, °) | a, b, c, α, β, γ | The dimensions and angles of the smallest repeating unit of the crystal lattice. |
| Z | 2 or 4 | The number of molecules in the unit cell. |
| R1, wR2 | < 0.05, < 0.10 | "R-factors" are indicators of the quality of the refinement. Lower values signify a better fit. |
| Bond Lengths/Angles | C-F, C-N, C-C | Provides precise measurements of the molecular geometry for comparison with theoretical values. |
| Torsion Angles | C-C-C-C | Describes the conformation of the molecule, particularly the twist between the two phenyl rings. |
Intermolecular Interactions
A crucial part of the analysis is identifying non-covalent interactions that govern the crystal packing. For this compound, one would specifically look for:
-
N-H···π interactions: Hydrogen bonds from the aniline N-H group to the electron-rich π system of an adjacent phenyl ring.
-
π-π Stacking: Interactions between the aromatic rings.
-
C-H···F interactions: Weak hydrogen bonds involving the trifluoromethyl group.
Structure Validation and Deposition
Before publication, the structural data must be validated.
-
checkCIF: The CIF is processed using the International Union of Crystallography's (IUCr) checkCIF service.[10] This tool automatically checks for inconsistencies in the data and potential errors in the refinement, ensuring the integrity of the structure.
-
Database Deposition: To make the data publicly available and contribute to the scientific community, the validated CIF should be deposited with a crystallographic database. For organic and metal-organic structures, the Cambridge Crystallographic Data Centre (CCDC) is the primary repository.[11][12][13] Upon deposition, a unique CCDC number is assigned, which can be cited in publications.[10]
Conclusion
Determining the single-crystal X-ray structure of this compound is an essential step in leveraging its full potential in pharmaceutical and materials science research. While obtaining a suitable crystal can be challenging, a systematic approach combining rational synthesis, multi-pronged crystallization screening, and rigorous crystallographic analysis provides a clear and reliable path to success. The resulting atomic-level structural data serves as an invaluable and authoritative foundation for future research and development.
References
- 1. rigaku.com [rigaku.com]
- 2. excillum.com [excillum.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pulstec.net [pulstec.net]
- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 11. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 13. coretrustseal.org [coretrustseal.org]
The Trifluoromethyl Group in Aniline Derivatives: A Technical Guide for Drug Discovery and Development
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group into aniline scaffolds represents a cornerstone of modern medicinal chemistry and materials science. This technical guide provides an in-depth analysis of the multifaceted roles of the CF₃ group in modulating the physicochemical and biological properties of aniline derivatives. We will explore the profound influence of this unique moiety on molecular characteristics such as basicity, lipophilicity, metabolic stability, and conformational behavior. Through a detailed examination of mechanistic principles, comparative data analysis, and established experimental protocols, this guide aims to equip researchers, medicinal chemists, and drug development professionals with the critical knowledge required to effectively leverage the trifluoromethyl group in the design of next-generation pharmaceuticals and functional materials.
Introduction: The Strategic Value of the Trifluoromethyl Group
The trifluoromethyl group has emerged as a privileged substituent in drug design, valued for its ability to impart favorable properties to bioactive molecules.[1][2] When appended to an aniline core, a common motif in pharmaceuticals and agrochemicals, the CF₃ group exerts a powerful influence on the molecule's overall profile.[3][4] Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability make it a versatile tool for optimizing drug candidates.[2][5] This guide will dissect the fundamental principles governing the impact of the CF₃ group on aniline derivatives, providing a comprehensive resource for its rational application in molecular design.
Physicochemical Properties Modulation
The introduction of a trifluoromethyl group to an aniline ring dramatically alters its fundamental physicochemical properties. These changes are a direct consequence of the high electronegativity of the fluorine atoms and the overall electronic and steric character of the CF₃ group.
Modulation of Basicity (pKa)
The trifluoromethyl group is a strong electron-withdrawing group, which significantly reduces the electron density on the aniline nitrogen atom. This diminished electron density leads to a marked decrease in the basicity of the amino group, as reflected by a lower pKa value of its conjugate acid.[6] This modulation of pKa can have profound implications for drug-target interactions, solubility, and pharmacokinetic properties.
| Compound | Position of Substituent | pKa of Conjugate Acid |
| Aniline | - | 4.6 |
| o-Toluidine | ortho | 4.39[7] |
| m-Toluidine | meta | 4.69[7] |
| p-Toluidine | para | 5.12[7] |
| o-Chloroaniline | ortho | 2.64[7] |
| m-Chloroaniline | meta | 3.34[7] |
| p-Chloroaniline | para | 3.98[7] |
| o-Trifluoromethylaniline | ortho | ~1.10[2] |
| m-Trifluoromethylaniline | meta | ~3.2 |
| p-Trifluoromethylaniline | para | ~3.5 |
Note: pKa values can vary slightly depending on the measurement conditions. The values for trifluoromethylanilines are approximate based on available data and the known strong electron-withdrawing effect.
Impact on Lipophilicity (LogP)
The trifluoromethyl group is highly lipophilic, and its incorporation into an aniline derivative generally increases the molecule's octanol-water partition coefficient (LogP).[3] This enhanced lipophilicity can improve a compound's ability to cross biological membranes, a critical factor for oral bioavailability and CNS penetration.[2] The Hansch parameter (π) for the CF₃ group is approximately +0.88, indicating its significant contribution to lipophilicity.[8]
| Compound | Position of Substituent | LogP |
| Aniline | - | 0.90 |
| o-Toluidine | ortho | 1.38 |
| m-Toluidine | meta | 1.38 |
| p-Toluidine | para | 1.39 |
| o-Chloroaniline | ortho | 1.91 |
| m-Chloroaniline | meta | 1.89 |
| p-Chloroaniline | para | 1.88[9] |
| o-Trifluoromethylaniline | ortho | ~2.32[2] |
| m-Trifluoromethylaniline | meta | ~2.5 |
| p-Trifluoromethylaniline | para | ~2.4 |
Note: LogP values are experimental or predicted and can vary. The values for trifluoromethylanilines are based on available data and demonstrate the general trend of increased lipophilicity.
Metabolic Stability Enhancement
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[5] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes that are responsible for the metabolism of many drugs.[5] By replacing a metabolically labile group, such as a methyl group, with a CF₃ group, a common metabolic pathway can be blocked, leading to a longer drug half-life and improved pharmacokinetic profile.[2][10]
| Parameter | Methyl-Substituted Aniline Derivative | Trifluoromethyl-Substituted Aniline Derivative | Rationale |
| Metabolic Pathway | Oxidation of the methyl group to a carboxylic acid. | Blocked at the trifluoromethyl group. | The high strength of the C-F bond prevents enzymatic oxidation.[5] |
| In Vitro Half-life (t½) | Shorter | Longer | Reduced rate of metabolism leads to slower clearance.[10] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | A lower intrinsic clearance indicates a reduced metabolic capacity of the liver for the compound.[10] |
| Number of Metabolites | Generally higher | Significantly reduced | Blocking a primary metabolic route limits the formation of downstream metabolites.[10] |
Role in Drug-Receptor Interactions
The electronic and steric properties of the trifluoromethyl group play a crucial role in how a trifluoromethylated aniline derivative interacts with its biological target.
Electronic Effects on Binding
The strong electron-withdrawing nature of the CF₃ group can significantly influence the electronic landscape of the aniline ring and the amino group. This can lead to altered electrostatic interactions within a receptor's binding pocket. For instance, the reduced basicity of the aniline nitrogen can prevent unfavorable protonation states at physiological pH, while the polarized C-F bonds can participate in favorable dipole-dipole or multipolar interactions with receptor residues.
Conformational Influence
The trifluoromethyl group is sterically larger than a hydrogen atom but is considered a bioisostere of a methyl or even an ethyl group in some contexts.[11] Its presence can influence the preferred conformation of the aniline derivative, which can be critical for achieving the optimal orientation for binding to a receptor. The rotational barrier of the C-CF₃ bond is low, allowing for dynamic adjustments within the binding pocket.
Synthesis of Trifluoromethylated Anilines
The introduction of a trifluoromethyl group onto an aniline ring can be achieved through various synthetic strategies. The choice of method often depends on the desired substitution pattern, the electronic nature of the aniline, and the stage at which the trifluoromethylation is performed (early-stage vs. late-stage).
Electrophilic Trifluoromethylation
Electrophilic trifluoromethylating reagents, such as Togni's reagents and Umemoto's reagents, are widely used for the direct trifluoromethylation of anilines.[1][12] These reactions often proceed under mild conditions and can tolerate a variety of functional groups. Nickel-catalyzed C-H trifluoromethylation of free anilines using Togni's reagent is an efficient method.[13]
Radical Trifluoromethylation
Radical trifluoromethylation methods often employ reagents like the Langlois reagent (sodium trifluoromethanesulfinate, CF₃SO₂Na) to generate a trifluoromethyl radical.[8][14] This radical can then add to the aniline ring, typically under oxidative conditions.
Nucleophilic Trifluoromethylation
While less common for direct aniline functionalization, nucleophilic trifluoromethylation can be employed in multi-step sequences. For example, a Sandmeyer-type reaction on a trifluoromethylated benzene derivative can lead to the corresponding aniline.
Experimental Protocols
In Vitro Microsomal Stability Assay
This protocol provides a general framework for assessing the metabolic stability of trifluoromethylated aniline derivatives compared to their non-fluorinated analogs.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a test compound in liver microsomes.
Materials:
-
Test compound and comparators (e.g., methyl and chloro analogs)
-
Liver microsomes (human, rat, or other species)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or methanol (for quenching)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of test compounds and comparators in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of the liver microsomes in phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold quenching solution containing the internal standard. The 0-minute time point serves as the initial concentration baseline.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).[15]
-
Case Studies: The Trifluoromethyl Group in Action
The strategic replacement of other functional groups with a trifluoromethyl group has led to the development of numerous successful drugs and agrochemicals.
Flufenamic Acid: An Early Success
Flufenamic acid, a non-steroidal anti-inflammatory drug (NSAID), is a classic example of the beneficial effects of trifluoromethyl substitution on an aniline derivative. The presence of the CF₃ group in the meta position enhances its anti-inflammatory activity compared to its non-fluorinated analog.
Fluoxetine (Prozac®): A Blockbuster Antidepressant
While not a simple aniline, the core structure of fluoxetine contains a trifluoromethylphenyl group. The CF₃ group is crucial for its activity as a selective serotonin reuptake inhibitor (SSRI).
Trifluralin: A Widely Used Herbicide
Trifluralin is a dinitroaniline herbicide that relies on the trifluoromethyl group for its potent herbicidal activity. The CF₃ group contributes to its lipophilicity, allowing for effective absorption by plant roots and shoots.
Conclusion and Future Perspectives
The trifluoromethyl group has proven to be an invaluable tool in the design and development of aniline-based molecules with enhanced properties. Its ability to modulate basicity, increase lipophilicity, and block metabolic pathways provides medicinal chemists with a powerful strategy for optimizing lead compounds. As our understanding of the subtle interplay between the CF₃ group and biological systems continues to grow, we can expect to see even more sophisticated applications of this remarkable functional group in the creation of novel therapeutics and advanced materials. The continued development of novel and efficient trifluoromethylation methodologies will further expand the accessibility and utility of these important building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. Trifluoromethylarylation of alkenes using anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluorotoluene - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Nickel-Catalyzed Direct C-H Trifluoromethylation of Free Anilines with Togni's Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ccspublishing.org.cn [ccspublishing.org.cn]
- 15. benchchem.com [benchchem.com]
The Strategic Deployment of Fluorinated Anilines in Modern Research: A Technical Guide
Introduction: The Understated Power of a Single Atom
In the landscape of modern chemical research, the strategic incorporation of fluorine into organic molecules has transitioned from a niche curiosity to a cornerstone of innovation. This is particularly true for the class of compounds known as fluorinated anilines. These seemingly simple aromatic amines, adorned with one or more fluorine atoms, are pivotal building blocks in the creation of a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials. The unique electronic properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—impart profound and often predictable changes to the physicochemical and biological properties of the parent aniline molecule.[1][2] This guide provides an in-depth exploration of the multifaceted applications of fluorinated anilines, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into the causality behind their utility in medicinal chemistry, agrochemicals, and materials science, supported by field-proven insights and detailed experimental protocols.
I. The Fluorine Effect: Modulating Molecular Properties with Precision
The introduction of fluorine into an aniline ring is a powerful tool for fine-tuning a molecule's characteristics. These modifications are not merely incremental; they can fundamentally alter a compound's behavior, enhancing its efficacy and applicability.
A. Enhancing Metabolic Stability and Pharmacokinetics
One of the most significant applications of fluorination is the enhancement of a drug candidate's metabolic stability.[2] Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes, a process that can lead to rapid clearance and reduced bioavailability. By replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable position, chemists can effectively "block" this metabolic pathway. The high strength of the C-F bond makes it resistant to enzymatic cleavage, thereby increasing the drug's half-life in the body.[3]
Furthermore, fluorination can modulate a molecule's lipophilicity, a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The substitution of hydrogen with fluorine generally increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[4] However, the effect is nuanced and depends on the position and number of fluorine atoms.
B. Tuning Basicity (pKa) and Binding Affinity
The strong electron-withdrawing nature of fluorine significantly influences the electron density of the aniline ring and the basicity of the amino group.[5] Fluorine substitution lowers the pKa of the anilinium ion, making the corresponding aniline less basic. This modulation of pKa can be crucial for optimizing a drug's solubility, cell permeability, and binding interactions with its biological target.[2] A lower pKa can lead to a higher proportion of the neutral form of the drug at physiological pH, facilitating its passage through biological membranes.
Fluorine atoms can also participate in favorable intermolecular interactions within a protein's binding pocket, such as hydrogen bonds and dipole-dipole interactions, thereby increasing the binding affinity and potency of a drug candidate.[6]
II. Applications in Medicinal Chemistry: Building Better Drugs
Fluorinated anilines are indispensable building blocks in the synthesis of a wide range of pharmaceuticals across various therapeutic areas.[7]
A. Anticancer Agents
Many modern kinase inhibitors used in cancer therapy incorporate fluorinated aniline moieties. For instance, the anilino-quinazoline core is a common scaffold in epidermal growth factor receptor (EGFR) inhibitors. The fluorine substituents on the aniline ring often play a crucial role in optimizing the drug's potency and pharmacokinetic properties.
B. Central Nervous System (CNS) Drugs
The ability of fluorine to enhance lipophilicity and metabolic stability makes it a valuable tool in the design of CNS-active drugs, which must cross the blood-brain barrier.[1] Fluorinated anilines are key components in the synthesis of various antidepressants, antipsychotics, and anxiolytics.
C. Antibacterial and Antiviral Agents
The renowned fluoroquinolone class of antibiotics features a fluorinated aniline-derived core structure.[2] The fluorine atom at the C-6 position is critical for their potent antibacterial activity. Similarly, several antiviral drugs, including some used in the treatment of HIV, incorporate fluorinated aromatic rings derived from fluorinated anilines.[6]
III. Agrochemicals: Protecting Crops with Enhanced Efficacy
The principles that make fluorinated anilines valuable in medicinal chemistry are directly transferable to the design of modern agrochemicals.[7][8]
A. Herbicides
Fluorinated anilines are key intermediates in the synthesis of numerous herbicides. The presence of fluorine can enhance the herbicidal activity, selectivity, and environmental persistence of the final product.[8]
B. Fungicides and Insecticides
Many contemporary fungicides and insecticides contain fluorinated heterocyclic structures derived from fluorinated anilines. The fluorine atoms can improve the compound's metabolic stability in the target pest and enhance its binding to the active site of the target enzyme.[9]
IV. Materials Science: From High-Performance Polymers to Advanced Electronics
The unique properties imparted by fluorine make fluorinated anilines attractive monomers and intermediates for the synthesis of advanced materials.
A. High-Performance Polymers
Fluorinated polyimides and polyamides, often synthesized from fluorinated diamines (which can be derived from fluorinated anilines), exhibit exceptional thermal stability, chemical resistance, and low dielectric constants.[5][10] These properties make them suitable for applications in the aerospace and electronics industries, such as in flexible printed circuits and high-temperature insulators. The incorporation of fluorine can also improve the processability of these otherwise intractable polymers by increasing their solubility in organic solvents.
B. Conductive Polymers and Organic Electronics
Polyaniline is a well-known conducting polymer. The polymerization of fluorinated anilines, such as 2-fluoroaniline and 3-fluoroaniline, leads to poly(fluoroaniline)s with modified electronic properties, thermal stability, and solubility compared to the parent polyaniline.[1][11] These materials are being explored for applications in sensors, electrochromic devices, and as components in organic light-emitting diodes (OLEDs).[5] The fluorine substituents can influence the polymer's morphology and electrical conductivity.[11]
C. Liquid Crystals
Fluorinated anilines and their derivatives are used in the synthesis of liquid crystals for display applications.[12][13] The introduction of fluorine atoms can significantly impact the mesophase behavior, dielectric anisotropy, and other physical properties of the liquid crystalline material, allowing for the fine-tuning of their performance in display devices.[14]
V. Synthetic Protocols and Characterization
The utility of fluorinated anilines is underpinned by a rich and versatile synthetic chemistry. What follows are detailed, step-by-step methodologies for key transformations and characterization techniques.
A. Synthesis of Fluorinated Anilines
A common method for the synthesis of fluorinated anilines is the reduction of the corresponding fluorinated nitroaromatics.
Protocol 1: Catalytic Hydrogenation of 4-Fluoronitrobenzene to 4-Fluoroaniline [15]
-
Reaction Setup: In a high-pressure reactor, add 4-fluoronitrobenzene (1.0 eq) and a catalytic amount of 10% Palladium on carbon (Pd/C) (1 mol%) to a suitable solvent such as methanol or ethanol.
-
Hydrogenation: Seal the reactor and purge with nitrogen gas, followed by pressurizing with hydrogen gas to the desired pressure (typically 1-5 atm).
-
Reaction: Stir the mixture vigorously at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).
-
Work-up: Carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield 4-fluoroaniline as a crude product, which can be further purified by distillation if necessary.
B. Key Reactions of Fluorinated Anilines
Protocol 2: Diazotization and Azo Dye Synthesis [1]
-
Diazotization:
-
In a beaker, suspend 3-chloro-4-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes.
-
-
Azo Coupling:
-
In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol, 1.0 eq) in an aqueous sodium hydroxide solution and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the coupling agent solution with vigorous stirring, maintaining the temperature below 5 °C.
-
A brightly colored azo dye will precipitate.
-
-
Isolation and Purification:
-
Stir the mixture for 30 minutes to ensure complete coupling.
-
Isolate the crude dye by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the purified product in a vacuum oven.
-
Protocol 3: Synthesis of a Fluoroquinolone Core [2]
-
Condensation:
-
In a round-bottom flask, combine 3-chloro-4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.05 eq).
-
Heat the mixture at 120-130 °C for 1-2 hours. Ethanol is evolved during the reaction.
-
-
Cyclization:
-
To the hot reaction mixture, add a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to 240-260 °C for 30-60 minutes to effect cyclization.
-
-
Isolation:
-
Cool the reaction mixture and add a hydrocarbon solvent like hexane to precipitate the product.
-
Collect the solid product, ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, by filtration and wash with hexane.
-
Protocol 4: Nucleophilic Aromatic Substitution (SNAr) [16]
-
Reaction Setup:
-
In a round-bottom flask, dissolve 2,4-difluoronitrobenzene (1.0 eq) in a suitable solvent such as ethanol or DMSO.
-
Add the nucleophile (e.g., morpholine, 1.1 eq) and a base such as potassium carbonate or triethylamine (2.0 eq).
-
-
Reaction:
-
Stir the reaction mixture at room temperature or heat to 50-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
-
Isolation and Purification:
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
C. Spectroscopic Characterization
The characterization of fluorinated anilines and their derivatives relies on standard spectroscopic techniques.
| Spectroscopic Data for Fluoroaniline Isomers | |||
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 2-Fluoroaniline | 6.7-7.1 (m, 4H), 3.7 (br s, 2H) | ~115 (d), 118 (d), 122 (d), 125 (d), 136 (d), 148 (d) | ~ -138 |
| 3-Fluoroaniline | 6.3-7.1 (m, 4H), 3.7 (br s, 2H) | ~102 (d), 105 (d), 110 (d), 130 (d), 148 (d), 164 (d) | ~ -113 |
| 4-Fluoroaniline | 6.6-6.9 (m, 4H), 3.6 (br s, 2H) | ~115 (d), 116 (d), 142 (d), 156 (d) | ~ -125 |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument. 'd' indicates a doublet due to C-F coupling.
FT-IR Spectroscopy: Fluorinated anilines show characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), and strong C-F stretching (around 1100-1300 cm⁻¹).
VI. Conclusion and Future Perspectives
Fluorinated anilines are far more than simple chemical intermediates; they are enabling tools that empower researchers to address challenges in drug discovery, crop protection, and materials science. The strategic introduction of fluorine allows for the rational design of molecules with enhanced properties and performance. As our understanding of the subtle yet powerful effects of fluorination continues to grow, and as new synthetic methodologies for the selective introduction of fluorine emerge, the applications of fluorinated anilines are set to expand even further. From the development of more effective and safer medicines to the creation of next-generation materials with unprecedented properties, the future of research in these fields will undoubtedly be influenced by the continued and creative use of these versatile fluorinated building blocks.
References
- 1. Chemical synthesis and characterization of fluoro-substituted polyanilines | CoLab [colab.ws]
- 2. Synthesis and characterization of fluorine-substituted polyanilines [open.metu.edu.tr]
- 3. rsc.org [rsc.org]
- 4. 3-Fluoroaniline(372-19-0) 13C NMR [m.chemicalbook.com]
- 5. sparrow-chemical.com [sparrow-chemical.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. benchchem.com [benchchem.com]
- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives [organic-chemistry.org]
- 10. Synthesis and properties of fluorinated polyamideimides with high solubility | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. 4-Fluoroaniline(371-40-4) 1H NMR spectrum [chemicalbook.com]
- 16. benchchem.com [benchchem.com]
Methodological & Application
The Versatile Scaffold: 4-[3-(Trifluoromethyl)phenyl]aniline in Modern Medicinal Chemistry
Introduction: The Strategic Importance of the Trifluoromethylphenyl Aniline Moiety
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The 4-[3-(trifluoromethyl)phenyl]aniline scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for a diverse array of therapeutic agents. Its utility stems from the synergistic interplay of the aniline moiety, a common pharmacophore, and the trifluoromethyl-substituted phenyl ring, which enhances metabolic stability, lipophilicity, and target-binding affinity.[1][2] This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its role in the development of novel anticancer and antibacterial agents. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for the synthesis and evaluation of its derivatives, and present a comprehensive analysis of structure-activity relationships (SAR) to guide future drug development endeavors.
Anticancer Applications: Targeting Kinase Signaling Pathways
The deregulation of protein kinase activity is a hallmark of many cancers, making kinase inhibitors a major class of anticancer drugs. The this compound scaffold has been extensively utilized in the design of potent and selective kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) signaling pathways.[1][3][4]
Mechanism of Action: Inhibition of EGFR and VEGFR Signaling
Derivatives of this compound, particularly 4-anilinoquinazolines, have been shown to act as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR.[5][6] These inhibitors bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascades that promote cell proliferation, survival, and angiogenesis.[7]
The trifluoromethyl group on the aniline ring often plays a crucial role in enhancing the binding affinity of these inhibitors to the kinase domain. Its electron-withdrawing nature can influence the electronic properties of the aniline nitrogen, while its lipophilicity can promote favorable interactions within the hydrophobic regions of the ATP-binding pocket.[5]
Signaling Pathway Diagram: EGFR Inhibition
Caption: EGFR signaling and its inhibition by 4-anilinoquinazoline derivatives.
Quantitative Data: In Vitro Efficacy of Anticancer Derivatives
The following table summarizes the in vitro activity of representative anticancer compounds derived from the this compound scaffold.
| Compound ID | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | EGFR | A431 (Epidermoid Carcinoma) | 3.5 | [8] |
| Compound B | KDR (VEGFR-2) | - | 0.0689 | [9] |
| Compound C | PIM-1 | PC3 (Prostate Cancer) | 5.51 | [10] |
| Compound D | PIM-1 | LNCaP (Prostate Cancer) | 4.51 | [10] |
Experimental Protocols: Evaluation of Anticancer Activity
This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest (e.g., A549, PC3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Workflow Diagram: In Vitro Cytotoxicity Testing
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
This protocol provides a general framework for evaluating the in vivo antitumor activity of a lead compound using a subcutaneous xenograft mouse model.[7][11][12]
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cell line (e.g., A549)
-
Matrigel
-
Test compound formulated for administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection)
-
Vehicle control
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule and route of administration.
-
Continued Monitoring: Continue to monitor tumor volume and body weight of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific duration of treatment), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Compare the tumor growth inhibition in the treatment group to the control group to determine the in vivo efficacy of the compound.
Antibacterial Applications: Combating Drug-Resistant Pathogens
The rise of antibiotic-resistant bacteria poses a significant threat to global health. The this compound scaffold has also been explored for the development of novel antibacterial agents, particularly those with activity against Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[2]
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerases
Several pyrazole derivatives incorporating the this compound moiety have demonstrated potent antibacterial activity.[13][14] While the exact mechanism can vary, molecular docking studies and enzymatic assays suggest that some of these compounds act by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[8][13] These enzymes are essential for bacterial DNA replication, repair, and transcription. By inhibiting these targets, the compounds disrupt critical cellular processes, leading to bacterial cell death.
Logical Relationship Diagram: Antibacterial Mechanism
Caption: Proposed mechanism of action for antibacterial pyrazole derivatives.
Quantitative Data: In Vitro Efficacy of Antibacterial Derivatives
The following table summarizes the in vitro activity of representative antibacterial compounds derived from the this compound scaffold.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound E | Staphylococcus aureus | 4 | [8] |
| Compound F | Listeria monocytogenes | 2 | [8] |
| Compound G | Escherichia coli | 4 | [8] |
| Compound H | Salmonella gallinarum | 0.5 | [8] |
Experimental Protocols: Evaluation of Antibacterial Activity
This protocol describes the broth microdilution method for determining the MIC of a compound against a specific bacterial strain.
Materials:
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent biological activity.
-
For Anticancer Kinase Inhibitors (4-Anilinoquinazolines):
-
The 4-anilino moiety is crucial for binding to the hinge region of the kinase domain.[5]
-
Substituents on the quinazoline ring, particularly at the 6- and 7-positions, can significantly influence potency and selectivity.[1]
-
The position and nature of substituents on the aniline ring are critical. Small, lipophilic, and electron-withdrawing groups at the 3-position of the aniline ring, such as the trifluoromethyl group, often enhance activity.[5]
-
-
For Antibacterial Pyrazole Derivatives:
-
The presence of the trifluoromethylphenyl group is often associated with potent activity.[13]
-
The nature of the substituents on the pyrazole ring and the linker connecting it to the aniline moiety can modulate the antibacterial spectrum and potency.
-
Hydrophobic substituents on the aniline ring can sometimes increase activity.
-
Conclusion and Future Perspectives
The this compound scaffold has proven to be a highly valuable and versatile platform in medicinal chemistry. Its derivatives have demonstrated significant potential as both anticancer and antibacterial agents. The trifluoromethyl group plays a pivotal role in enhancing the drug-like properties of these compounds, contributing to improved metabolic stability and target engagement.
Future research in this area will likely focus on the design of next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. For anticancer applications, the development of multi-target kinase inhibitors based on this scaffold could offer a strategy to overcome drug resistance. In the antibacterial realm, further elucidation of the precise molecular targets and mechanisms of action will be crucial for the rational design of novel antibiotics to combat the growing threat of resistant infections. The continued exploration of the chemical space around the this compound core promises to yield new and effective therapeutic agents for a range of human diseases.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|RUO|Cas No. [benchchem.com]
- 3. Novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors [wisdomlib.org]
- 4. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Correlative Effect between in vivo Hollow Fiber Assay and Xenografts Assay in Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel pyrazoles as potent growth inhibitors of staphylococci, enterococci and Acinetobacter baumannii bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Utilization of 4-[3-(Trifluoromethyl)phenyl]aniline as a Foundational Building Block in Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of the 4-[3-(Trifluoromethyl)phenyl]aniline Scaffold in Modern Drug Discovery
In the landscape of targeted cancer therapeutics, protein kinase inhibitors represent a paradigm of precision medicine. Within this class of drugs, the architectural design of the inhibitor molecule is paramount to achieving high potency, selectivity, and favorable pharmacokinetic profiles. The this compound scaffold has emerged as a privileged structure in medicinal chemistry, serving as a cornerstone for a multitude of clinically significant kinase inhibitors.
The strategic incorporation of a trifluoromethyl (-CF₃) group onto the phenyl ring is a well-established tactic in drug design. This moiety is known to profoundly influence the pharmacodynamic and pharmacokinetic properties of a molecule by enhancing metabolic stability, increasing lipophilicity (which can improve cell permeability), and augmenting binding affinity to biological targets through unique electronic interactions.[1] The aniline nitrogen of the this compound building block provides a versatile nucleophilic handle for the construction of various heterocyclic cores and linkages, such as pyrimidines and ureas, which are common pharmacophores in kinase inhibitors.[2]
This technical guide provides a comprehensive overview of the synthesis and application of this compound as a key intermediate in the development of potent kinase inhibitors, with a particular focus on inhibitors of the Bcr-Abl and AXL tyrosine kinases. We will present detailed, field-proven protocols for the synthesis of the building block itself, its elaboration into a complex inhibitor, and the subsequent biological evaluation of the final compound.
Synthesis of the Core Building Block: this compound
The synthesis of this compound is most efficiently achieved through palladium-catalyzed cross-coupling reactions, which provide a robust and versatile method for the formation of the critical carbon-carbon bond between the two aromatic rings. The Suzuki-Miyaura coupling is a particularly effective strategy.
Rationale for Synthetic Route Selection
The Suzuki-Miyaura coupling is chosen for its mild reaction conditions, high functional group tolerance, and the commercial availability of the requisite starting materials. The reaction couples an aryl boronic acid with an aryl halide. In this protocol, we will utilize 4-aminophenylboronic acid and 1-bromo-3-(trifluoromethyl)benzene. The electron-withdrawing nature of the trifluoromethyl group on the aryl bromide can enhance the rate of the oxidative addition step in the catalytic cycle, often leading to high yields.[3]
Detailed Synthetic Protocol: Suzuki-Miyaura Coupling
Materials:
-
1-Bromo-3-(trifluoromethyl)benzene (1.0 eq.)
-
4-Aminophenylboronic acid (1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq.)
-
Toluene
-
Water
-
Ethanol
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 1-bromo-3-(trifluoromethyl)benzene, 4-aminophenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed 3:1 mixture of toluene and water to the flask.
-
Reaction Execution: Stir the mixture vigorously and heat to 90-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.
Application in Kinase Inhibitor Synthesis: A Case Study of a Nilotinib Analog
The true utility of this compound is realized in its role as a precursor to potent kinase inhibitors. A prime example is Nilotinib, a second-generation Bcr-Abl inhibitor used in the treatment of chronic myeloid leukemia (CML).[4][5] The synthesis of Nilotinib involves the coupling of a substituted benzamide with a pyrimidine derivative. While the direct precursor in many reported syntheses is 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, the core 3-(trifluoromethyl)aniline moiety is the key pharmacophore derived from our building block's conceptual framework. Below is a representative protocol for the final amide coupling step to generate a Nilotinib analog.
Detailed Synthetic Protocol: Amide Bond Formation
Materials:
-
4-Methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid (1.0 eq.)
-
This compound (1.1 eq.)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.3 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a dry, inert-atmosphere flask, dissolve 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid and this compound in anhydrous DMF.
-
Reagent Addition: Add DIPEA to the solution, followed by the portion-wise addition of HATU. The HATU is added cautiously as the reaction can be exothermic.
-
Reaction Execution: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction for the consumption of the starting materials by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into ice-water. A precipitate will form.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and then with a cold non-polar solvent like diethyl ether to remove any non-polar impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to yield the final Nilotinib analog.
Structure-Activity Relationship (SAR) Insights
The 3-(trifluoromethyl)phenyl moiety in Nilotinib and its analogs plays a crucial role in its binding to the Abl kinase domain. Structural studies have revealed that this group engages in favorable hydrophobic interactions within the ATP-binding pocket. One of the fluorine atoms of the trifluoromethyl group can also form a key interaction with the backbone carbonyl of Asp381 in Abl. The following table summarizes the impact of modifications to this part of the molecule on kinase inhibitory activity.
| Modification of the 3-(Trifluoromethyl)phenyl Group | Impact on Bcr-Abl Kinase Inhibition | Rationale | Reference |
| Replacement of -CF₃ with -H | Significant decrease in potency | Loss of key hydrophobic and fluorophilic interactions in the binding pocket. | |
| Replacement of -CF₃ with -F | Decrease in potency | While fluorine is electronegative, the monofluorinated analog lacks the specific steric and electronic contributions of the trifluoromethyl group. | |
| Replacement of -CF₃ with -CH₃ | Decrease in potency, but less pronounced than with -H or -F | The methyl group can still participate in hydrophobic interactions, but lacks the unique electronic properties of the trifluoromethyl group. | |
| Introduction of an imidazole group (as in Nilotinib) | Enhanced potency | The imidazole group provides additional van der Waals interactions and can form hydrogen bonds, further anchoring the inhibitor in the active site. |
Biological Evaluation: Protocols for Kinase Inhibition and Cellular Activity
The successful synthesis of a kinase inhibitor necessitates rigorous biological evaluation to determine its potency and cellular efficacy. Below are detailed protocols for assessing the inhibitory activity against Bcr-Abl and AXL kinases, as well as a cell-based anti-proliferation assay.
Protocol 1: In Vitro Bcr-Abl Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant Bcr-Abl kinase
-
Kinase Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Tyrosine kinase substrate (e.g., Abltide synthetic peptide)
-
ATP
-
Synthesized inhibitor compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Kinase Reaction Mix: In each well of the plate, prepare a reaction mixture containing recombinant Bcr-Abl kinase and the Abltide substrate in kinase buffer.
-
Add Inhibitor: Add the synthesized inhibitor at a range of concentrations (typically a serial dilution) to the reaction mixture. Include a "no inhibitor" control (DMSO vehicle only).
-
Initiate Kinase Reaction: Start the reaction by adding ATP.
-
Incubate: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to deplete the remaining unconsumed ATP.
-
Convert ADP to ATP: Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP.
-
Measure Luminescence: Incubate at room temperature for 30-60 minutes and measure the luminescence using a plate reader. The light generated is proportional to the ADP concentration, and therefore to the kinase activity.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition (relative to the "no inhibitor" control) against the logarithm of the inhibitor concentration.
Protocol 2: In Vitro AXL Kinase Inhibition Assay (ADP-Glo™ Format)
Materials:
-
Recombinant AXL kinase
-
AXL Kinase Assay Kit (BPS Bioscience) or equivalent, which includes AXL substrate and kinase assay buffer.[1][6]
-
ATP
-
Synthesized inhibitor compound
-
ADP-Glo™ Kinase Assay Kit (Promega)[7]
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Master Mixture: Prepare a master mix containing 5x kinase assay buffer, ATP, and AXL substrate.[1]
-
Dispense Master Mixture: Add the master mixture to each well of the plate.
-
Add Inhibitor: Add the synthesized inhibitor at a range of concentrations. For the positive control (uninhibited kinase), add kinase assay buffer with DMSO. For the "blank" control, add kinase assay buffer with the highest concentration of inhibitor.
-
Initiate Kinase Reaction: Add diluted recombinant AXL enzyme to all wells except the "blank".
-
Incubate: Incubate the plate at room temperature for 45 minutes.[1]
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent.
-
Convert ADP to ATP: Add the Kinase Detection Reagent.
-
Measure Luminescence: Incubate and measure luminescence as described in the Bcr-Abl assay protocol.
-
Data Analysis: Calculate the IC₅₀ value.
Protocol 3: Cell-Based Anti-Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Bcr-Abl positive cell line (e.g., K-562)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the K-562 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the synthesized inhibitor for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams have been generated.
Caption: The Bcr-Abl signaling pathway in CML.
Caption: The AXL signaling pathway in cancer.
Caption: Synthetic workflow for a kinase inhibitor.
Caption: Workflow for an in vitro kinase assay.
Conclusion
This compound is a demonstrably valuable and versatile building block for the synthesis of potent kinase inhibitors. Its strategic use, exemplified by the development of drugs like Nilotinib, underscores the importance of rational drug design principles. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to leverage this key intermediate in their quest for novel and effective targeted therapies. The combination of robust synthetic strategies and rigorous biological evaluation is critical for the successful translation of these chemical entities from the laboratory to the clinic.
References
- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. research.rug.nl [research.rug.nl]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 5. US5300692A - Process for producing 4-amino-3-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 6. Synthesis and application of 4-Nitro-3-trifluoromethyl aniline_Chemicalbook [chemicalbook.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
The Strategic Role of 4-[3-(Trtrifluoromethyl)phenyl]aniline in the Synthesis of Modern Agrochemicals: Application Notes and Protocols
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Significance of the 3-(Trifluoromethyl)phenyl Moiety in Agrochemical Design
The strategic incorporation of fluorine atoms into organic molecules has revolutionized the development of modern agrochemicals. The trifluoromethyl (CF3) group, in particular, is a highly sought-after substituent due to its profound impact on a molecule's physicochemical and biological properties.[1][2] The CF3 group is strongly electron-withdrawing, which can significantly alter the acidity, reactivity, and metabolic stability of a compound.[3] Furthermore, its high lipophilicity can enhance the molecule's ability to penetrate biological membranes, a critical factor for the efficacy of pesticides.[2]
4-[3-(Trifluoromethyl)phenyl]aniline, and its parent compound 3-(trifluoromethyl)aniline, are pivotal intermediates in the synthesis of a variety of agrochemicals, most notably herbicides. The meta position of the trifluoromethyl group on the phenyl ring is a key structural feature in several commercial and developmental herbicides, influencing their target-site interactions and overall biological activity. This document provides detailed application notes and synthetic protocols for the utilization of 4-[3-(Trluoromethyl)phenyl]aniline and related compounds in the synthesis of next-generation agrochemicals.
Application Notes: Leveraging the 3-(Trifluoromethyl)phenylaniline Scaffold
The 3-(trifluoromethyl)phenylaniline core is a versatile platform for the synthesis of diverse agrochemical classes. Its utility stems from the reactivity of the aniline nitrogen, which allows for a wide range of chemical modifications, and the advantageous properties imparted by the trifluoromethyl group.
Key Applications in Herbicide Synthesis:
-
Pyridazine and Pyridazinone Derivatives: 3-(Trifluoromethyl)phenyl substituted pyridazines are a class of potent bleaching herbicides.[4][5] These compounds typically function by inhibiting phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. The 3-(trifluoromethyl)phenyl group has been identified as a crucial substructure for interaction with the PDS enzyme.[5]
-
Urea Herbicides: (4-(Substituted-phenylamino)-3-(trifluoromethyl)phenyl)ureas have been developed as effective herbicides.[6] The aniline nitrogen of this compound can be readily converted into a urea functionality, allowing for the exploration of a wide range of structural diversity to optimize herbicidal activity.
-
N-Alkylated Intermediates: The N-alkylation of 3-(trifluoromethyl)aniline is a fundamental step in the synthesis of more complex agrochemical intermediates.[7] These N-alkylated derivatives can then undergo further reactions, such as cyclizations or couplings, to build the final active ingredient.
Structure-Activity Relationship Insights:
The position of the trifluoromethyl group on the phenyl ring is critical for biological activity. In many bleaching herbicides, the meta-CF3 substitution pattern is preferred for optimal interaction with the target enzyme.[5] This is attributed to the specific steric and electronic environment created by the CF3 group at the meta-position within the enzyme's active site. Structure-activity relationship (SAR) studies on various agrochemical classes consistently demonstrate that the 3-trifluoromethylphenyl moiety is a key pharmacophore for potent herbicidal or insecticidal activity.
Detailed Synthetic Protocols
The following protocols provide step-by-step methodologies for key transformations involving 3-(trifluoromethyl)aniline derivatives in the synthesis of agrochemical compounds.
Protocol 1: N-Alkylation of 3-(Trifluoromethyl)aniline
This protocol details the synthesis of N-propyl-3-(trifluoromethyl)aniline, a key intermediate for more complex agrochemical structures. The reaction is a direct N-alkylation using a propyl halide in the presence of a base.[7]
Reaction Scheme:
N-Alkylation of 3-(Trifluoromethyl)aniline.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (Scale Dependent) | Moles (Scale Dependent) | Role |
| 3-(Trifluoromethyl)aniline | 161.13 | 1.0 eq | 1.0 eq | Starting Material |
| 1-Bromopropane | 123.00 | 1.1 eq | 1.1 eq | Alkylating Agent |
| Potassium Carbonate (K2CO3) | 138.21 | 1.5 eq | 1.5 eq | Base |
| Potassium Iodide (KI) | 166.00 | 0.1 eq | 0.1 eq | Catalyst |
| Dimethylformamide (DMF) | 73.09 | - | - | Solvent |
| Toluene | 92.14 | - | - | Extraction Solvent |
| Water | 18.02 | - | - | Quenching/Washing |
| Brine | - | - | - | Washing |
| Anhydrous Sodium Sulfate (Na2SO4) | 142.04 | - | - | Drying Agent |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Addition of Base and Catalyst: Add anhydrous potassium carbonate (1.5 eq) and a catalytic amount of potassium iodide (0.1 eq) to the solution.
-
Addition of Alkylating Agent: Slowly add 1-bromopropane (1.1 eq) to the stirred mixture at room temperature.
-
Reaction: Heat the reaction mixture to 70-80°C and maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous mixture with toluene (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation to yield N-propyl-3-(trifluoromethyl)aniline as a colorless to pale yellow oil.
Expected Yield: 85-95%[7]
Protocol 2: Synthesis of 3-N-Substituted Amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine Derivatives
This protocol outlines the synthesis of a novel class of pyridazine-based herbicides starting from a 3-trifluoromethylphenyl precursor.[4][5]
Synthetic Workflow:
Synthesis of Pyridazine Herbicides.
Detailed Experimental Procedure (Conceptual - requires adaptation from literature):
Note: The full, detailed step-by-step procedure for the synthesis of intermediate 7 and the final products requires access to the full text of the cited literature. The following is a generalized representation based on common synthetic methodologies for pyridazine synthesis.[8][9][10][11]
-
Synthesis of the 1,4-Dicarbonyl Precursor: The synthesis begins with ethyl 2-(3-trifluoromethylphenyl)acetate. Through a series of reactions, likely involving Claisen condensation or a similar strategy, a 1,4-dicarbonyl compound containing the 3-trifluoromethylphenyl moiety is constructed.
-
Cyclization to form the Pyridazine Ring: The 1,4-dicarbonyl precursor is then reacted with hydrazine hydrate (H2N-NH2) in a suitable solvent like ethanol under reflux to form the pyridazine ring.
-
Functionalization of the Pyridazine Ring: The resulting pyridazine core is then functionalized, for example, by chlorination at the 3-position using a chlorinating agent like phosphorus oxychloride (POCl3).
-
Nucleophilic Aromatic Substitution: The 3-chloro-pyridazine intermediate is then reacted with a variety of substituted amines (R-NH2) in a nucleophilic aromatic substitution reaction to yield the final 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives. This reaction is typically carried out in a polar solvent at elevated temperatures.
Herbicidal Activity Data:
| Compound ID (Example) | Substituent (R) | Inhibition of Chlorella (%) at 1 µg/mL | Herbicidal Activity vs. Dicotyledonous Plants (at 75 g/ha) |
| Example Compound A | -CH2CH2OH | >95% | High |
| Example Compound B | -CH(CH3)2 | >95% | Moderate to High |
| Diflufenican (Commercial Standard) | - | High | High |
Note: The specific data in this table is illustrative and based on the findings that some synthesized compounds showed high activity.[4][5]
Conclusion
This compound and its parent scaffold are indispensable building blocks in the discovery and development of novel agrochemicals. The unique electronic and steric properties of the meta-trifluoromethylphenyl group contribute significantly to the biological activity of the final products, particularly in the realm of herbicides. The synthetic protocols outlined in this document provide a foundation for the practical application of this important chemical intermediate in the synthesis of next-generation crop protection agents. Further exploration of the structure-activity relationships of this versatile scaffold will undoubtedly lead to the discovery of even more potent and selective agrochemicals in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and herbicidal activities of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LandOfFree - Inventor - Herbicidal (4-substituted-phenylamino)-3-(trifluoromethyl)phenyl [uspatents.landoffree.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-Arylation of 4-[3-(trifluoromethyl)phenyl]aniline
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Synthesis of Triarylamines
The synthesis of triarylamines is a cornerstone of modern medicinal chemistry and materials science. These scaffolds are prevalent in a vast array of biologically active molecules, including approved pharmaceuticals and candidates in various stages of drug development. The unique electronic and steric properties of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] The N-arylation of 4-[3-(trifluoromethyl)phenyl]aniline is a key transformation for accessing a diverse range of substituted triarylamines, which are valuable intermediates in the synthesis of novel therapeutics and functional materials.
This guide provides a comprehensive overview and detailed experimental protocols for the N-arylation of this compound. We will primarily focus on the two most robust and widely adopted methodologies for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The choice between these methods often depends on the nature of the arylating agent, functional group tolerance, and desired reaction conditions.
Mechanistic Considerations: A Tale of Two Metals
The successful execution of N-arylation reactions hinges on a fundamental understanding of the underlying catalytic cycles. Both the Buchwald-Hartwig and Ullmann reactions have distinct mechanisms that dictate their scope and limitations.
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Dance
The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[2] The catalytic cycle, illustrated below, typically involves a Pd(0) species as the active catalyst.
Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.[3]
-
Amine Coordination and Deprotonation: The aniline coordinates to the palladium center, and a base removes the proton from the nitrogen to form a palladium-amido complex.
-
Reductive Elimination: The desired triarylamine product is formed by reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.[2]
The presence of the electron-withdrawing trifluoromethyl group on the aniline substrate can influence its nucleophilicity. However, the Buchwald-Hartwig reaction is generally tolerant of a wide range of functional groups.[4]
The Ullmann Condensation: A Copper-Mediated Classic
The Ullmann condensation is a classical method for C-N bond formation, typically requiring higher temperatures than the Buchwald-Hartwig reaction.[5] The reaction is catalyzed by copper, and modern protocols often utilize ligands to improve efficiency and broaden the substrate scope.
References
Application Notes and Protocols for the Purification of Crude 4-[3-(trifluoromethyl)phenyl]aniline
Introduction: The Critical Role of Purity for 4-[3-(trifluoromethyl)phenyl]aniline in Research and Development
This compound is a key building block in the synthesis of a wide range of compounds with significant applications in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group can enhance the lipophilicity and metabolic stability of target molecules, making this aniline derivative a valuable intermediate in drug discovery.[1] However, the purity of this starting material is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages of synthesis. This guide provides detailed methods for the purification of crude this compound, ensuring a high-quality starting material for your research and development endeavors.
Understanding the Impurity Profile
Effective purification begins with an understanding of the potential impurities. The synthesis of this compound often involves the reduction of a nitro group to an amine.[2] Consequently, common impurities may include the unreacted nitro precursor, 4-nitro-3-(trifluoromethyl)aniline, as well as byproducts from the reduction reaction. Other potential impurities could be starting materials from preceding synthetic steps or isomers formed during the synthesis.
Physicochemical Properties of Trifluoromethyl-Substituted Anilines
A successful purification strategy relies on exploiting the differences in the physicochemical properties between the desired compound and its impurities.
| Property | 4-(Trifluoromethyl)aniline | 3-(Trluoromethyl)aniline | 4-Nitro-3-(trifluoromethyl)aniline |
| Molecular Formula | C₇H₆F₃N[3][4] | C₇H₆F₃N[5] | C₇H₅F₃N₂O₂[6] |
| Molecular Weight | 161.12 g/mol [3][7] | 161.12 g/mol [5] | 206.12 g/mol [6] |
| Appearance | White to off-white crystalline solid or colorless liquid[1][3][7] | Colorless liquid[5] | - |
| Melting Point | 3-8 °C[3][7] | 5-6 °C[5] | - |
| Boiling Point | 83 °C at 12 mmHg[3][7] | 187-188 °C[5] | - |
| Solubility | Limited solubility in polar solvents like water; more soluble in non-polar organic solvents such as toluene or hexane.[1] | - | - |
The data for the 4- and 3-isomers suggest that this compound will also be a liquid or low-melting solid at room temperature and will exhibit greater solubility in organic solvents than in water. The nitro-containing impurity is expected to be more polar than the corresponding aniline.
Strategic Approach to Purification
The choice of purification method depends on the scale of the purification and the nature of the impurities. A multi-step approach, combining a bulk purification technique with a high-resolution method, often yields the best results.
Caption: Decision workflow for purifying this compound.
Detailed Protocols
Protocol 1: Acidic Aqueous Extraction (Acid Wash)
This method is highly effective for removing basic impurities and is a good first step in the purification process.[8] It relies on the principle that the basic aniline will be protonated by the acid, forming a water-soluble salt that partitions into the aqueous phase, while less basic or neutral impurities remain in the organic phase.
Materials:
-
Crude this compound
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Add an equal volume of 1 M HCl to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The aqueous layer (bottom) contains the protonated aniline salt.
-
Drain the aqueous layer into a clean flask.
-
Extract the organic layer again with 1 M HCl to ensure complete extraction of the aniline.
-
Combine the aqueous extracts.
-
Slowly add 1 M NaOH to the combined aqueous extracts with stirring until the solution is basic (pH > 10, check with pH paper). The aniline will precipitate out or form an oily layer.
-
Extract the aqueous solution with two portions of fresh organic solvent (diethyl ether or ethyl acetate).
-
Combine the organic extracts and wash with brine to remove residual water.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the purified this compound.
Protocol 2: Flash Column Chromatography
Flash column chromatography is a high-resolution technique for separating compounds based on their polarity.[8] For aromatic amines, which are basic, interactions with the acidic silica gel can lead to poor separation and tailing of the compound peak.[9][10] To mitigate this, an amine base such as triethylamine (TEA) is often added to the mobile phase.
Materials:
-
Crude or partially purified this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine (TEA)
-
Flash chromatography system (column, pump, fraction collector)
-
Thin-layer chromatography (TLC) plates, developing chamber, and UV lamp
Procedure:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point for aromatic amines is a mixture of hexane and ethyl acetate. Spot the crude material on a TLC plate and develop it in various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3). Add a small amount of TEA (e.g., 0.1-1%) to the developing solvent to improve the spot shape. The ideal solvent system will give the desired product an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane:ethyl acetate 9:1 with 0.5% TEA) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If the solubility is low, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the top of the column.
-
Elution: Begin elution with the chosen mobile phase, collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.
-
Fraction Analysis and Pooling: Analyze the fractions by TLC to identify those containing the pure product. Pool the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
Caption: Step-by-step workflow for flash column chromatography.
Protocol 3: Recrystallization
If the purified this compound is a solid, recrystallization is an excellent final purification step to obtain a highly crystalline product.[11] The principle is to dissolve the compound in a hot solvent in which it is highly soluble and then cool the solution to allow the pure compound to crystallize out, leaving impurities in the mother liquor.
Materials:
-
Solid this compound
-
Recrystallization solvent (e.g., hexane, heptane, or a mixture of solvents like dichloromethane/pentane[12])
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Hexane or heptane are good starting points for non-polar compounds.
-
Dissolution: Place the solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Conclusion
The purification of this compound is a critical step in ensuring the success of subsequent synthetic transformations. The methods outlined in this guide, from a simple acid wash to more refined chromatographic and recrystallization techniques, provide a comprehensive toolkit for researchers and drug development professionals. The choice of method will depend on the specific impurity profile and the desired level of purity. By carefully following these protocols, a high-quality product can be obtained, paving the way for successful research and development outcomes.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Page loading... [guidechem.com]
- 4. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 6. 4-Nitro-3-(trifluoromethyl)aniline | C7H5F3N2O2 | CID 94955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. scribd.com [scribd.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for the Quantification of 4-[3-(trifluoromethyl)phenyl]aniline
Introduction: The Analytical Imperative for 4-[3-(trifluoromethyl)phenyl]aniline
This compound, a substituted aniline, is a critical chemical intermediate in the synthesis of various pharmaceutical agents and advanced materials. Its precise quantification is paramount for ensuring the quality, safety, and efficacy of the final products. In drug development, this compound may be a starting material, a process intermediate, or a potential impurity that must be rigorously controlled. Therefore, robust, accurate, and validated analytical methods are essential for its quantification in raw materials, reaction mixtures, and final drug substances.
This document provides a comprehensive guide to the primary analytical techniques for the quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The protocols are designed to be self-validating, incorporating principles from the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2]
Analyte Profile:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₀F₃N |
| Molecular Weight | 237.22 g/mol [3] |
| CAS Number | 641570-82-3[3] |
The Foundation: Principles of Analytical Method Validation
Before implementing any quantitative protocol, the analytical procedure itself must be validated to demonstrate its fitness for purpose.[2] According to the ICH Q2(R2) guidelines, validation is a critical process that ensures analytical data is reliable and reproducible.[1][4] The core validation parameters establish the trustworthiness of a method and must be assessed during method development.
Key Validation Characteristics:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components.[1][5]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[1][4]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[1]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[4]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4]
The following protocols are presented as a robust starting point for method development and validation for this compound.
Primary Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Causality Statement: RP-HPLC is the premier technique for quantifying this compound due to its high resolving power, sensitivity, and suitability for non-volatile aromatic compounds. The presence of the aromatic rings provides strong UV absorbance, making UV detection a simple and robust choice. A C18 stationary phase is selected for its hydrophobic nature, which effectively retains the aniline derivative, while a buffered mobile phase ensures peak symmetry and reproducible retention times.
Application Note: HPLC Method Rationale
This method is designed for the quantification of this compound and the separation of potential process-related impurities. The use of a gradient elution with acetonitrile and water allows for the separation of compounds with a range of polarities. The addition of a small amount of acid (e.g., formic or trifluoroacetic acid) to the mobile phase is crucial; it protonates the silanol groups on the silica-based stationary phase, minimizing peak tailing, and ensures the aniline's amino group is in a consistent protonation state, leading to sharp, symmetrical peaks.[6]
Caption: Workflow for quantification via HPLC.
Protocol: HPLC Quantification of this compound
1. Reagents and Materials:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (reagent grade)
-
Methanol (HPLC grade)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
HPLC vials with septa
-
Syringe filters (0.45 µm PTFE or nylon)
2. Instrumentation and Conditions:
-
HPLC System: Agilent 1260, Waters Alliance e2695, or equivalent, equipped with a UV/Vis or DAD detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 15.0 90 20.0 90 20.1 40 | 25.0 | 40 |
3. Solution Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase (at initial conditions, 40% B).
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in methanol to achieve a concentration within the calibration range. Further dilute with the mobile phase if necessary. Filter through a 0.45 µm syringe filter before injection.
4. System Suitability Test (SST):
-
Before sample analysis, inject the mid-range calibration standard (e.g., 25 µg/mL) five times.
-
The system is suitable for use if the following criteria are met:
-
Relative Standard Deviation (RSD) of peak area: ≤ 2.0%[1]
-
Tailing Factor (T): 0.8 – 1.5
-
Theoretical Plates (N): ≥ 2000
-
5. Analysis and Quantification:
-
Inject the blank (mobile phase), followed by the calibration standards in increasing order of concentration.
-
Inject the sample solutions. A bracketing standard should be run periodically (e.g., every 10 sample injections) to check for instrument drift.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the linearity using the coefficient of determination (r²), which should be ≥ 0.999.
-
Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.
Typical HPLC Method Performance Data
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| LOD | ~0.3 µg/mL |
| LOQ | ~1.0 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
Secondary Technique: Gas Chromatography (GC)
Causality Statement: GC is a powerful alternative to HPLC, particularly for assessing volatile and semi-volatile impurities that may be present alongside this compound.[7] Its suitability depends on the thermal stability and volatility of the analyte. Coupling GC with a Flame Ionization Detector (FID) provides excellent quantitative precision, while a Mass Spectrometer (MS) offers definitive identification of unknown impurities.[7] A non-polar capillary column is chosen to separate compounds based on their boiling points.
Application Note: GC Method Rationale
This method is designed for the quantification of this compound when the sample matrix is suitable for GC analysis (i.e., volatile and thermally stable). The temperature gradient program is optimized to ensure the analyte elutes with a good peak shape without thermal degradation, while also separating it from potential low-boiling starting materials or high-boiling byproducts.[8]
Caption: Workflow for quantification via GC.
Protocol: GC Quantification of this compound
1. Reagents and Materials:
-
This compound reference standard (purity ≥98%)
-
Dichloromethane (GC grade) or other suitable solvent
-
Helium or Nitrogen (high purity, for carrier gas)
-
Volumetric flasks (Class A)
-
Microsyringes or autosampler vials
2. Instrumentation and Conditions:
-
GC System: Agilent 8890, Shimadzu GC-2010, or equivalent, with FID or MS detector.
-
Column: Non-polar capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C (FID)
-
Injection Mode: Split (e.g., 50:1 ratio), 1 µL injection volume.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: Hold at 250°C for 5 minutes.
-
3. Solution Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting the stock solution with dichloromethane.
-
Sample Solution: Prepare the sample in dichloromethane to achieve a final concentration within the calibration range.
4. Analysis and Quantification:
-
Perform replicate injections of a mid-range standard to confirm system suitability (%RSD of peak area ≤ 2.0%).
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the analyte using the calibration curve, similar to the HPLC procedure. If using area percent for purity assessment, ensure all related impurities are accounted for and that response factors are considered for accurate results.[7]
Typical GC Method Performance Data
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.998 |
| Range | 10 - 500 µg/mL |
| LOD | ~3 µg/mL |
| LOQ | ~10 µg/mL |
| Accuracy (% Recovery) | 97.0% - 103.0% |
| Precision (%RSD) | ≤ 3.0% |
Conclusion
The choice between HPLC and GC for the quantification of this compound depends on the specific analytical objective. HPLC is generally the preferred method for routine quantification and purity analysis due to its versatility and robustness for non-volatile compounds.[7] GC-MS serves as an excellent complementary technique, especially for the identification and quantification of volatile impurities.[7] Both protocols provided here serve as a solid foundation for developing a fully validated analytical method that adheres to stringent scientific and regulatory standards, ensuring the reliable quantification of this important chemical entity.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. chemscene.com [chemscene.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tsijournals.com [tsijournals.com]
Introduction: The Strategic Value of the 4-[3-(Trifluoromethyl)phenyl]aniline Scaffold
An Application Guide to the Synthesis of Heterocyclic Compounds from 4-[3-(Trifluoromethyl)phenyl]aniline
In modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design.[1] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to profoundly modulate the physicochemical and pharmacokinetic properties of a drug candidate.[2] Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][3]
When this powerful functional group is part of a versatile building block like this compound, it opens synthetic pathways to a diverse array of complex heterocyclic compounds.[3] Heterocycles form the core of a vast number of pharmaceuticals and advanced materials, making the efficient synthesis of these structures a critical endeavor for researchers in drug discovery and development.[4]
This application note provides detailed, field-proven protocols for the synthesis of two medicinally significant classes of heterocycles—quinolines and benzimidazoles—using this compound as a key starting material. The methodologies are presented with mechanistic insights, step-by-step instructions, and troubleshooting guidance to empower researchers to successfully leverage this valuable synthetic intermediate.
Part 1: Synthesis of Trifluoromethyl-Substituted Quinolines via Friedländer Annulation
The quinoline ring system is a privileged scaffold in pharmaceutical science, appearing in drugs with applications ranging from anticancer to antimicrobial agents.[5] The Friedländer annulation is a classic and highly effective method for constructing the quinoline core. It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This protocol adapts this principle by reacting our aniline with a β-ketoester to form the heterocyclic core in a one-pot reaction.
Causality and Mechanistic Insight
The reaction proceeds via an initial Pechmann-type condensation between the aniline and the β-ketoester to form an enamine intermediate. Under the influence of a strong acid catalyst like polyphosphoric acid (PPA), an intramolecular electrophilic aromatic substitution (cyclization) occurs, followed by dehydration to yield the fully aromatic quinoline ring system. The high temperature is necessary to overcome the activation energy for the cyclization step.
Experimental Workflow: Quinoline Synthesis
Caption: Workflow for the one-pot Friedländer synthesis of a substituted quinoline.
Detailed Protocol: Synthesis of 2-Methyl-6-[3-(trifluoromethyl)phenyl]quinolin-4-ol
-
Reagent Preparation: In a 100 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add polyphosphoric acid (PPA) (approx. 30 g). Begin stirring and heat the PPA to 60-70°C to reduce its viscosity.
-
Addition of Reactants: To the warm, stirring PPA, add this compound (e.g., 5.0 g, 19.9 mmol) in one portion. Follow with the dropwise addition of ethyl acetoacetate (e.g., 2.6 g, 20.0 mmol) over 10-15 minutes. The mixture may exotherm slightly.
-
Reaction: Slowly heat the reaction mixture to 130-140°C and maintain this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1).
-
Work-up and Isolation: After completion, allow the reaction mixture to cool to approximately 80-90°C. Carefully and slowly pour the viscous mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring.
-
Neutralization: The resulting acidic slurry will contain the precipitated product. Slowly neutralize the mixture to pH 7-8 by the careful addition of a concentrated sodium hydroxide solution or ammonium hydroxide. This step should be performed in an ice bath to control the exotherm.
-
Product Collection: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel to yield the pure quinolinol product.
Data Summary: Reaction Parameters
| Parameter | Value/Reagent | Rationale |
| Starting Aniline | This compound | Provides the core benzene ring and amino group for annulation. |
| Carbonyl Partner | Ethyl Acetoacetate | Provides the C2, C3, C4, and C4-OH atoms of the new heterocyclic ring. |
| Catalyst/Solvent | Polyphosphoric Acid (PPA) | Acts as both the acidic catalyst and a dehydrating agent. |
| Temperature | 130-140°C | Provides the necessary thermal energy for the intramolecular cyclization. |
| Reaction Time | 2-3 hours | Typical duration to ensure complete conversion. |
| Expected Yield | 65-80% | Dependant on reaction scale and purity of reagents. |
Part 2: Synthesis of Trifluoromethyl-Substituted Benzimidazoles
The benzimidazole scaffold is another cornerstone of medicinal chemistry, found in proton-pump inhibitors, anthelmintics, and antifungal agents.[6][7][8] The most common synthetic route involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its equivalent, known as the Phillips condensation.[9] Therefore, the synthesis from our starting aniline is a multi-step process: nitration to introduce a second nitrogen precursor, reduction of the nitro group to form the required diamine, and finally, cyclization to form the benzimidazole ring.
Causality and Mechanistic Insight
-
Nitration: The aniline is first acetylated to protect the amino group and moderate its activating effect. The subsequent nitration with nitric and sulfuric acid proceeds via an electrophilic aromatic substitution, directing the nitro group ortho to the acetamido group. De-protection then yields the nitroaniline.
-
Reduction: The nitro group of the intermediate is selectively reduced to an amine using a standard reducing agent like tin(II) chloride (SnCl₂) in an acidic medium or catalytic hydrogenation. This step is critical to forming the ortho-phenylenediamine precursor.
-
Cyclization (Phillips Condensation): The newly formed diamine is heated with a carboxylic acid (e.g., acetic acid to install a 2-methyl group) in the presence of a dehydrating acid catalyst. The reaction involves the formation of an amide bond followed by an intramolecular cyclization and dehydration to afford the aromatic benzimidazole product.
Experimental Workflow: Multi-Step Benzimidazole Synthesis
Caption: Multi-step workflow for the synthesis of a substituted benzimidazole.
Detailed Protocol: Synthesis of 2-Methyl-5-[3-(trifluoromethyl)phenyl]-1H-benzo[d]imidazole
Part A: Synthesis of the Diamine Precursor
-
Nitration:
-
Protect the starting aniline by reacting it with one equivalent of acetic anhydride in a suitable solvent.
-
Cool the resulting acetanilide solution to 0°C in an ice bath.
-
Slowly add a pre-mixed, chilled solution of concentrated nitric acid and sulfuric acid (nitrating mixture) dropwise, keeping the internal temperature below 5°C.
-
After the addition is complete, stir for 1-2 hours at 0°C.
-
Carefully quench the reaction by pouring it onto ice, then collect the precipitated nitro-acetanilide.
-
Hydrolyze the acetyl group by heating the intermediate in aqueous HCl or NaOH to yield 2-nitro-4-[3-(trifluoromethyl)phenyl]aniline.
-
-
Reduction:
-
Suspend the 2-nitro-4-[3-(trifluoromethyl)phenyl]aniline (e.g., 4.0 g, 13.5 mmol) in concentrated hydrochloric acid (20 mL).
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (e.g., 9.1 g, 40.5 mmol) in concentrated HCl portion-wise, controlling any exotherm with an ice bath.
-
After the addition, heat the mixture at 60-70°C for 1 hour or until the reaction is complete (monitored by TLC).
-
Cool the mixture and neutralize carefully with a concentrated NaOH solution until a pH > 10 is achieved.
-
Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude 4-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine. This intermediate can be used directly in the next step.
-
Part B: Benzimidazole Cyclization
-
Reaction Setup: In a round-bottom flask, dissolve the crude diamine from the previous step (assuming ~13.5 mmol theoretical) in 4M hydrochloric acid (30 mL).
-
Addition of Carboxylic Acid: Add acetic acid (0.9 g, 15 mmol, for a 2-methyl substituent).
-
Cyclization: Heat the mixture to reflux (approx. 100-110°C) for 3-4 hours.
-
Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly add concentrated ammonium hydroxide to neutralize the solution until the product precipitates out (typically around pH 7-8).
-
Purification: Collect the crude solid by vacuum filtration, wash with cold water, and dry. Recrystallize from an ethanol/water mixture to obtain the pure benzimidazole product.
Data Summary: Key Reaction Steps
| Step | Key Reagents | Purpose | Typical Conditions |
| Nitration | Ac₂O; H₂SO₄/HNO₃ | Protection followed by regioselective nitration. | 0°C to rt |
| Reduction | SnCl₂·2H₂O, HCl | Reduction of the nitro group to an amine. | 60-70°C |
| Cyclization | Acetic Acid, 4M HCl | Provides the C2 atom and catalyzes the ring closure. | Reflux |
General Safety and Troubleshooting
-
Safety: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Trifluoromethylated compounds, strong acids (H₂SO₄, HNO₃, PPA), and bases (NaOH) are corrosive and hazardous. Handle with extreme care.
-
Troubleshooting:
| Issue | Potential Cause | Suggested Solution |
| Low Yield in Quinoline Synthesis | Incomplete reaction; insufficient heating. | Ensure PPA is active and the temperature is maintained. Increase reaction time. |
| Incomplete Nitration | Nitrating mixture not potent enough; temperature too high. | Use fresh, concentrated acids. Maintain strict temperature control (0-5°C). |
| Difficult Purification | Presence of side products or starting material. | Optimize TLC conditions for better separation in column chromatography. Ensure neutralization is precise during work-up to avoid salt formation. |
| Failed Benzimidazole Cyclization | Poor quality diamine (oxidized); insufficient acid. | Use the diamine intermediate immediately after preparation. Ensure sufficient acid is present to catalyze the reaction. |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of complex, medicinally relevant heterocyclic compounds. The protocols detailed in this guide for the preparation of quinoline and benzimidazole derivatives represent robust and adaptable methods for accessing these important scaffolds. By understanding the underlying mechanisms and key experimental parameters, researchers can confidently employ this building block to advance projects in drug discovery, agrochemicals, and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|RUO|Cas No. [benchchem.com]
- 4. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. journalofchemistry.org [journalofchemistry.org]
- 7. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Benzimidazole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 4-[3-(Trifluoromethyl)phenyl]aniline Synthesis
Welcome to the technical support center for the synthesis of 4-[3-(trifluoromethyl)phenyl]aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. We will explore the two most prevalent and effective synthetic strategies: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. This document provides in-depth, field-proven insights and validated protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs) - General Overview
Q: What are the primary synthetic routes to this compound?
A: The most robust and widely used methods for constructing the biaryl C-N linkage in this molecule are palladium-catalyzed cross-coupling reactions. Specifically, these are:
-
Suzuki-Miyaura Coupling: This reaction forms the C-C bond between a phenyl ring and a trifluoromethyl-substituted phenyl ring, followed by manipulation of functional groups (e.g., reduction of a nitro group) to yield the final aniline.
-
Buchwald-Hartwig Amination: This method directly forms the C-N bond by coupling an aniline (or an aniline equivalent) with an aryl halide.[1][2] This is often the more direct route to the target molecule.
Q: The trifluoromethyl (CF3) group is strongly electron-withdrawing. How does this affect the synthesis?
A: The CF3 group significantly influences the electronic properties of the aromatic ring it's attached to, which has direct consequences for cross-coupling reactions:
-
For Suzuki Coupling: If the CF3 group is on the aryl halide partner, it makes the C-X bond more electron-deficient and thus more susceptible to oxidative addition to the Pd(0) catalyst, which can be beneficial.[3] Conversely, if it's on the boronic acid partner, it can slow down the transmetalation step.
-
For Buchwald-Hartwig Amination: An electron-withdrawing group on the aryl halide generally accelerates the oxidative addition step, a key part of the catalytic cycle.[4] However, the increased acidity of the N-H bond in 3-(trifluoromethyl)aniline can sometimes influence its reactivity.
Part 1: The Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating C-C bonds.[5][6][7] For this target molecule, a common strategy involves coupling a boronic acid/ester with an aryl halide, followed by a functional group transformation. A representative pathway is the coupling of 4-aminophenylboronic acid with 1-bromo-3-(trifluoromethyl)benzene .
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Q: My reaction yield is low or zero. What are the most likely causes?
A: Low yield in Suzuki couplings often points to one of several critical factors:
-
Inactive Catalyst: Ensure your palladium source is active. Pre-catalysts are often more reliable than generating the Pd(0) species in situ from sources like Pd(OAc)₂.[8]
-
Improper Base/Solvent System: The choice of base is crucial. For boronic acids prone to decomposition, a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often superior to stronger bases.[5][9] The solvent system (e.g., dioxane/water, toluene/water) must facilitate both the organic and aqueous phases.[10]
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of your solvent and reaction vessel is a very common cause of failure. Perform at least three freeze-pump-thaw cycles or sparge thoroughly with an inert gas.
-
Boronic Acid Instability (Protodeboronation): Boronic acids, especially electron-deficient ones, can decompose under basic conditions, a side reaction known as protodeboronation.[8] To mitigate this, consider converting the boronic acid to a more stable pinacol ester derivative, which slowly hydrolyzes to release the boronic acid under the reaction conditions.[9]
Q: I'm observing significant homocoupling of my boronic acid. How can I suppress this side reaction?
A: Homocoupling arises from the reaction of two boronic acid molecules. This is often exacerbated by the presence of oxygen or if the transmetalation step is slow compared to other processes.
-
Solution 1: Rigorous Degassing: As with general low yield issues, ensure the complete exclusion of oxygen from your reaction.
-
Solution 2: Optimize Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid relative to the aryl halide. A large excess can favor homocoupling.
-
Solution 3: Ligand Choice: Bulky, electron-rich phosphine ligands can accelerate the desired catalytic cycle, outcompeting the homocoupling pathway.
Q: The reaction seems to stall before the aryl halide is fully consumed. What's happening?
A: Reaction stalling can be due to catalyst deactivation or insolubility issues.
-
Catalyst Deactivation: The active catalyst can precipitate as palladium black or form inactive complexes. Using robust ligands like SPhos or XPhos can improve catalyst lifetime.[9]
-
Solubility: As the product forms, it may precipitate out of solution, especially if the reaction mixture becomes too concentrated, effectively stopping the reaction.[11] Ensure your chosen solvent can maintain all components in solution at the reaction temperature.
Optimized Protocol: Suzuki-Miyaura Coupling
This protocol details the coupling of 1-bromo-3-(trifluoromethyl)benzene with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃/SPhos (1-2 mol%) | Pd(PPh₃)₄ is a reliable Pd(0) source. The Pd₂(dba)₃/SPhos system is highly active for challenging couplings. |
| Aryl Halide | 1-bromo-3-(trifluoromethyl)benzene (1.0 eq) | The bromide offers a good balance of reactivity and stability. |
| Boron Reagent | 4-(pinacol)boronate aniline (1.1-1.2 eq) | The pinacol ester is more stable to protodeboronation than the corresponding boronic acid.[9] |
| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 eq) | Effective bases that minimize boronic ester decomposition.[5] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1 v/v) | A common and effective solvent system that dissolves both organic and inorganic reagents. |
| Temperature | 90-100 °C | Provides sufficient thermal energy to drive the reaction to completion. |
| Atmosphere | Argon or Nitrogen | Essential to prevent oxidation and deactivation of the Pd(0) catalyst. |
Step-by-Step Methodology
-
To an oven-dried Schlenk flask, add 1-bromo-3-(trifluoromethyl)benzene (1.0 eq), 4-(pinacol)boronate aniline (1.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane and water solvent mixture via cannula.
-
Add the palladium catalyst and ligand (e.g., Pd(PPh₃)₄) under a positive flow of argon.
-
Heat the reaction mixture to 95 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS until the aryl bromide is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Part 2: The Buchwald-Hartwig Amination Approach
The Buchwald-Hartwig amination is a powerful and direct method for forming C-N bonds.[2][12] For this synthesis, the most direct route is the coupling of 3-(trifluoromethyl)aniline with a 4-halophenyl electrophile, such as 4-bromo- or 4-chloroaniline is not a typical substrate, so a precursor like 1-bromo-4-nitrobenzene would be used, followed by reduction. A more direct coupling would be between aniline and 1-bromo-4-nitro-2-(trifluoromethyl)benzene, though the starting material is more complex. The most common approach is coupling 3-(trifluoromethyl)aniline with a suitable 4-substituted aryl halide.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination.[1][13][14]
Troubleshooting Guide: Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig reaction is not working. What should I check first?
A: This reaction is notoriously sensitive to conditions.[15][16]
-
Ligand Choice is Paramount: This is the most critical variable. Simple phosphine ligands like PPh₃ are often ineffective. Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands.[17][18][19][20] These ligands promote both the difficult oxidative addition (especially with aryl chlorides) and the final reductive elimination step.[1]
-
Base Selection and Quality: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common, but its quality is crucial. Use freshly opened, powder-like NaOtBu, not solid chunks. Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option.[20]
-
Anhydrous and Degassed Solvent: The reaction is highly sensitive to moisture and oxygen. Use a truly anhydrous solvent (toluene and dioxane are common) that has been rigorously degassed.[21]
-
Aryl Halide Reactivity: Reactivity follows the trend I > Br > OTf >> Cl. Aryl chlorides are the most challenging substrates and require highly active, specialized ligand systems to undergo oxidative addition efficiently.[14][15]
Q: I am seeing a significant amount of hydrodehalogenation (the aryl halide is replaced by -H). Why?
A: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation. It often occurs via β-hydride elimination from the palladium amido complex, an undesired pathway.[1]
-
Cause: This pathway is more likely if the final reductive elimination step is slow.
-
Solution: Employ bulky ligands (e.g., Buchwald or Hartwig's specialized ligands) that create a sterically crowded environment around the palladium center. This crowding favors the C-N reductive elimination pathway over the conformation required for β-hydride elimination.[1]
Q: How do I choose between the different "generations" of Buchwald-Hartwig catalysts/ligands?
A: The "generations" refer to the evolution of ligands designed to overcome limitations.
-
First Generation (e.g., P(o-tolyl)₃): Limited scope, often requiring harsh conditions.
-
Bidentate Ligands (e.g., BINAP, DPPF): Expanded the scope to primary amines but still had limitations.[1]
-
Bulky Monodentate Ligands (e.g., Buchwald's biaryl phosphines like XPhos, SPhos, BrettPhos): This is the current state-of-the-art. These ligands are highly active, allowing for the coupling of a vast range of amines and aryl halides (including chlorides) under milder conditions.[12][13] For a challenging substrate, starting with a third-generation (G3) or fourth-generation (G4) precatalyst incorporating one of these ligands is highly recommended.
Optimized Protocol: Buchwald-Hartwig Amination
This protocol describes the coupling of 3-(trifluoromethyl)aniline with 4-bromoanisole.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | XPhos Pd G3 (1-2 mol%) or Pd₂(dba)₃ (1 mol%) | G3 precatalysts are air-stable and highly active, ensuring rapid formation of the active Pd(0) species.[12] |
| Ligand | XPhos (1.5-3 mol%) | A bulky, electron-rich ligand proven effective for coupling a wide range of amines and aryl bromides.[15][20] |
| Aryl Halide | 4-bromoanisole (1.0 eq) | A representative electron-rich aryl bromide. |
| Amine | 3-(trifluoromethyl)aniline (1.2 eq) | A slight excess of the amine is used to drive the reaction to completion. |
| Base | NaOtBu or LHMDS (1.4 eq) | A strong, non-nucleophilic base is essential for deprotonating the amine.[20] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Anhydrous, non-protic solvents are required for this reaction.[21] |
| Temperature | 80-110 °C | Sufficient temperature to overcome activation barriers. |
| Atmosphere | Argon or Nitrogen | Absolutely critical for reaction success. |
Step-by-Step Methodology
-
Inside a nitrogen-filled glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 1 mol%), NaOtBu (1.4 eq), 4-bromoanisole (1.0 eq), and a stir bar to a Schlenk tube.
-
Add anhydrous toluene, followed by 3-(trifluoromethyl)aniline (1.2 eq).
-
Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 4-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-Methyl-3-(trifluoromethyl)aniline | 65934-74-9 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. reddit.com [reddit.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Stabilizing 4-[3-(Trifluoromethyl)phenyl]aniline in Solution
Welcome to the technical support center for 4-[3-(trifluoromethyl)phenyl]aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the stability of this compound in solution. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is developing a yellow or brownish hue over time. What is causing this discoloration?
A1: The discoloration of your this compound solution is a common issue with aromatic amines and is primarily due to oxidative degradation.[1] When exposed to atmospheric oxygen, the electron-rich aniline moiety can be oxidized, leading to the formation of colored impurities such as nitroso and nitro compounds, as well as polymeric byproducts. This process can be accelerated by exposure to light and elevated temperatures.
Q2: What is the expected solubility of this compound in common laboratory solvents?
A2: While specific quantitative solubility data for this compound is not widely published, we can infer its solubility profile from its structure. The presence of the trifluoromethyl group increases its lipophilicity.[2] Therefore, it is expected to have good solubility in many organic solvents and limited solubility in water.[1][3] The solubility can be significantly influenced by the pH of aqueous solutions, with increased solubility in acidic conditions due to the formation of the anilinium salt.[3]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your work with this compound and provides actionable solutions.
Issue 1: Inconsistent results in biological or chemical assays.
-
Possible Cause: Degradation of the compound in your stock or working solutions.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound immediately before use.
-
Use an Inert Atmosphere: Prepare and store solutions under an inert gas like nitrogen or argon to minimize contact with oxygen.
-
Control the pH: If using aqueous buffers, maintain a slightly acidic pH (e.g., pH 3-6) to enhance stability. The protonated anilinium form is less susceptible to oxidation.
-
Add an Antioxidant: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your stock solutions. Aromatic amine antioxidants are also highly effective.[1][4]
-
Issue 2: Appearance of unexpected peaks in HPLC analysis.
-
Possible Cause: On-column degradation or degradation during sample preparation.
-
Troubleshooting Steps:
-
Optimize HPLC Conditions:
-
Use a mobile phase with a slightly acidic pH.
-
Lower the column temperature to reduce thermal degradation.
-
Ensure the mobile phase is properly degassed to remove dissolved oxygen.
-
-
Sample Preparation:
-
Prepare samples in amber vials to protect from light.
-
Minimize the time between sample preparation and injection.
-
If possible, keep the autosampler tray cooled.
-
-
Issue 3: Difficulty dissolving the compound in aqueous buffers.
-
Possible Cause: The lipophilic nature of the molecule.
-
Troubleshooting Steps:
-
Co-solvents: Use a water-miscible organic co-solvent such as DMSO, DMF, or ethanol to first dissolve the compound before diluting with the aqueous buffer.
-
pH Adjustment: Lowering the pH of the aqueous buffer will protonate the aniline, forming a more water-soluble salt.[3]
-
Sonication: Gentle sonication can aid in the dissolution process.
-
Experimental Protocols
Protocol 1: Preparation and Storage of a Stabilized Stock Solution
This protocol provides a method for preparing a stock solution of this compound with enhanced stability.
Materials:
-
This compound
-
Anhydrous DMSO (or other suitable organic solvent)
-
Nitrogen or Argon gas
-
Amber glass vials with Teflon-lined caps
-
Syringe and needle for inert gas purging
Procedure:
-
Weigh the desired amount of this compound in an amber glass vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Gently swirl or sonicate the vial until the compound is fully dissolved.
-
Purge the headspace of the vial with nitrogen or argon gas for 1-2 minutes to displace any oxygen.
-
Quickly and tightly seal the vial with the Teflon-lined cap.
-
Store the vial at 2-8°C, protected from light.
Protocol 2: Forced Degradation Study
A forced degradation study is essential to understand the stability of this compound under various stress conditions.[5][6] This information is critical for developing a stability-indicating analytical method.
Stress Conditions:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to UV light (254 nm) and visible light for a defined period.
Analysis:
Analyze the stressed samples using a suitable analytical technique, such as HPLC with UV detection, to identify and quantify any degradation products. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[6]
Protocol 3: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.[7][8][9]
Starting HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a wavelength where the parent compound and potential degradants absorb (a photodiode array detector is ideal for method development).
Method Development Strategy:
-
Inject a solution of the unstressed compound to determine its retention time.
-
Inject the samples from the forced degradation study.
-
Optimize the gradient, mobile phase composition, and other parameters to achieve baseline separation of the parent peak from all degradation product peaks.
Data Summary and Visualizations
Table 1: Predicted Solubility of this compound
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The aniline moiety can act as a hydrogen bond donor and acceptor. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | The polarity of these solvents can solvate the molecule effectively. |
| Non-Polar | Toluene, Hexane | Low | The polar aniline group limits solubility in non-polar solvents. |
| Aqueous | Water (neutral pH) | Very Low | The hydrophobic phenyl and trifluoromethyl groups dominate. |
| Aqueous | 0.1 M HCl | Moderate | Formation of the more soluble anilinium salt. |
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: A workflow for assessing and improving the stability of this compound solutions.
References
- 1. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. ijrpp.com [ijrpp.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ijpsr.com [ijpsr.com]
- 9. scispace.com [scispace.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-[3-(Trifluoromethyl)phenyl]aniline
Introduction: Understanding the Substrate
Welcome to the technical support guide for cross-coupling reactions involving 4-[3-(trifluoromethyl)phenyl]aniline. This aniline derivative is a common building block in medicinal chemistry and materials science. However, its electronic properties present unique challenges for catalyst selection and reaction optimization.
The molecule's key features are:
-
An Electron-Withdrawing Group (EWG): The trifluoromethyl (-CF3) group on one phenyl ring is a strong EWG, which deactivates this ring towards electrophilic substitution and lowers the pKa of the aniline nitrogen.
-
An Electron-Donating Group (EDG): The aniline (-NH2) group is a strong EDG, activating its attached phenyl ring.
This electronic dichotomy makes this compound a challenging substrate. The reduced nucleophilicity of the nitrogen atom requires highly active catalyst systems to achieve efficient C-N bond formation.[1] This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome common hurdles in your cross-coupling experiments.
Section 1: Buchwald-Hartwig Amination Troubleshooting
The most common application for this substrate is as the amine partner in a Buchwald-Hartwig C-N cross-coupling reaction.[2][3][4] Low yields and incomplete conversion are frequent issues.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig reaction with this compound so sluggish compared to simpler anilines?
A: The primary reason is the reduced nucleophilicity of the aniline nitrogen. The potent electron-withdrawing effect of the -CF3 group pulls electron density away from the nitrogen atom, making it a weaker nucleophile.[1] This slows down the key amine coordination and deprotonation steps within the catalytic cycle, often leading to low yields with standard catalysts.[1][5]
Q2: Which class of ligands is most effective for this type of electron-deficient aniline?
A: Electron-rich and sterically hindered biaryl monophosphine ligands are the industry standard for this challenge.[6][7][8] Ligands such as XPhos, SPhos, RuPhos, and BrettPhos are designed to accelerate the rate-limiting reductive elimination step of the catalytic cycle.[1][9] Their steric bulk promotes the formation of the C-N bond from the palladium center, while their electron-donating character facilitates the initial oxidative addition of the aryl halide.[10]
Q3: What is a "precatalyst" and why should I use one?
A: A precatalyst is a stable, well-defined, and air-stable palladium(II) complex that rapidly generates the active, monoligated Pd(0) species under the reaction conditions.[11] Using a precatalyst (e.g., XPhos Pd G3) instead of generating the catalyst in situ from sources like Pd(OAc)2 or Pd2(dba)3 offers superior reproducibility and often higher yields, as it ensures a consistent and efficient initiation of the catalytic cycle.[1]
Troubleshooting Guide: Low Yield or No Reaction
Problem: You are attempting to couple this compound with an aryl bromide, but you observe only starting materials or a low yield of the desired triarylamine after 24 hours.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Section 2: Suzuki-Miyaura Coupling Considerations
While this compound itself is not a direct partner in Suzuki coupling, it is often modified (e.g., via halogenation to create an aryl halide) to participate in C-C bond formation. The electronic properties of the trifluoromethyl group remain highly influential.
Frequently Asked Questions (FAQs)
Q1: I have converted my aniline to 4-bromo-1-[3-(trifluoromethyl)phenyl]benzene. Why is my Suzuki coupling failing?
A: While the bromine is the reactive site, the -CF3 group still influences the electronic nature of the aryl halide. Standard catalysts like Pd(PPh3)4 may be inefficient.[12] For electron-deficient aryl halides, catalyst systems employing electron-rich, bulky phosphine ligands (e.g., RuPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the oxidative addition step.[13]
Q2: I am observing significant hydrodehalogenation (replacement of Br with H) instead of my desired coupled product. What causes this?
A: Hydrodehalogenation is a common side reaction, especially with electron-deficient aryl halides and when using organoboron reagents.[14][15] It can be promoted by traces of water in the reaction mixture.[14][15] The choice of base is also critical; weaker bases like carbonates (K2CO3) are often preferred over hydroxides to minimize this side reaction. Additionally, ensuring a truly inert atmosphere is crucial, as oxygen can lead to catalyst decomposition pathways that favor hydrodehalogenation.
Table 1: Recommended Starting Conditions for Challenging Couplings
| Parameter | Buchwald-Hartwig Amination | Suzuki-Miyaura Coupling (of the corresponding Aryl Bromide) |
| Substrate | This compound | 4-Bromo-1-[3-(trifluoromethyl)phenyl]benzene |
| Coupling Partner | Aryl Bromide/Chloride | Aryl/Vinyl Boronic Acid or Ester |
| Pd Source | XPhos Pd G3 Precatalyst (2 mol%) | Pd(OAc)2 (2 mol%) or RuPhos Pd G3 (2 mol%) |
| Ligand | (Internal to precatalyst) | RuPhos (4 mol%) or SPhos (4 mol%) |
| Base | NaOtBu (1.5 equiv.) | K3PO4 or K2CO3 (2.0 equiv.) |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Toluene/H2O (10:1) or 1,4-Dioxane/H2O |
| Temperature | 100-110 °C | 80-100 °C |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) |
This table provides representative starting points based on literature precedents. Actual results may vary and require optimization.[1][13]
Section 3: General Protocols & Visualizations
Example Protocol: Buchwald-Hartwig Amination
This protocol is a general starting point for coupling an aryl bromide with this compound using a modern palladium precatalyst.
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.), and XPhos Pd G3 precatalyst (0.02 mmol, 0.02 equiv.).
-
Atmosphere Exchange: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the desired triarylamine product.
Visualizing the Catalytic Cycle
Understanding the mechanism helps in troubleshooting. The following diagram illustrates the key steps in the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 5. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
Technical Support Center: Managing Reaction Exotherms in the Synthesis of Trifluoromethylated Compounds
Introduction
The introduction of the trifluoromethyl (CF₃) group is a pivotal strategy in modern medicinal chemistry and materials science, enhancing properties such as metabolic stability and lipophilicity.[1] However, many trifluoromethylation reactions are highly exothermic, posing significant safety risks, including the potential for thermal runaway.[2][3] A thermal runaway occurs when the heat generated by a reaction exceeds the rate of heat removal, leading to an uncontrolled increase in temperature and pressure.[2][4] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals safely and effectively manage these exothermic events.
Part 1: Troubleshooting Guide for Exotherm-Related Issues
This section addresses specific problems you might encounter during your experiments.
Q1: My reaction temperature is rapidly increasing beyond the set point, even with external cooling. What should I do immediately?
A1: Immediate Actions for a Potential Runaway Reaction
This situation indicates that the rate of heat generation is overwhelming your cooling system's capacity, a critical sign of a potential thermal runaway.[2][4]
Immediate Steps:
-
Alert Personnel: Immediately inform colleagues and your lab supervisor of the situation.
-
Enhance Cooling (If Safe): If possible without putting yourself at risk, increase the efficiency of your cooling system. This could involve lowering the cryostat temperature or adding more dry ice to an acetone bath.
-
Stop Reagent Addition: If you are adding a reagent, stop the addition immediately. The accumulation of unreacted starting material can be a major contributor to a runaway reaction.[4]
-
Increase Stirring Rate: A higher stirring rate can improve heat transfer to the reactor walls and cooling medium.
-
Prepare for Emergency Quench: Have a pre-planned quenching agent ready. For many trifluoromethylation reactions, a cold, saturated aqueous solution of ammonium chloride can be an effective quenching agent.
-
Evacuate if Necessary: If the temperature continues to rise uncontrollably or you observe a rapid pressure increase, evacuate the immediate area and follow your institution's emergency procedures.
Q2: I'm planning a large-scale trifluoromethylation reaction and I'm concerned about the exotherm. How can I proactively manage this?
A2: Proactive Management of Exotherms for Scale-Up
Scaling up exothermic reactions requires careful planning to mitigate risks.[3]
Key Strategies:
-
Thermal Hazard Assessment: Before scaling up, perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Adiabatic Rate Calorimetry (ARC).[4] This will help you determine the reaction's onset temperature for decomposition and the maximum temperature of the synthesis reaction (MTSR).[5]
-
Slow Addition/Dosing: Instead of adding reagents all at once, use a syringe pump for slow, controlled addition. This prevents the accumulation of unreacted reagents, which is a primary cause of thermal runaways.[3][4]
-
Efficient Heat Transfer: Ensure your reactor has a high surface-area-to-volume ratio and that your cooling system is appropriately sized for the scale of the reaction.
-
Consider Flow Chemistry: Continuous flow chemistry is an excellent strategy for managing highly exothermic reactions.[6][7][8] The small reaction volume at any given time and the high surface-area-to-volume ratio of the reactor tubing allow for superior heat dissipation.[3][7]
Experimental Protocol: Nucleophilic Trifluoromethylation using Ruppert-Prakash Reagent (TMSCF₃) in a Continuous Flow System
-
Preparation:
-
Prepare a solution of your carbonyl substrate and TMSCF₃ in an anhydrous solvent like THF.
-
Prepare a separate solution of a catalytic amount of tetrabutylammonium fluoride (TBAF) in the same anhydrous solvent.
-
-
System Setup:
-
Use two syringe pumps, a T-mixer, and a coil reactor of a suitable volume for your desired residence time.
-
Immerse the coil reactor in a cooling bath set to the desired reaction temperature.
-
-
Reaction:
-
Pump the substrate/TMSCF₃ solution and the TBAF solution at controlled flow rates into the T-mixer.
-
The combined stream then flows through the cooled coil reactor.
-
-
Quenching and Collection:
-
The product stream is collected in a flask containing a suitable quenching agent, such as saturated aqueous ammonium chloride.
-
The final product can then be isolated and purified using standard laboratory techniques.[9]
-
Q3: I'm using Fluoroform (CF₃H) as a trifluoromethylating agent and I'm struggling to control the reaction's exothermicity. What are my options?
A3: Managing Exotherms with Gaseous Reagents like Fluoroform
Fluoroform is an atom-economical and readily available CF₃ source, but its use can be challenging due to its gaseous nature and the high reactivity of the generated trifluoromethyl anion.[6][10]
Troubleshooting and Solutions:
-
Flow Chemistry for Gas-Liquid Reactions: Continuous flow reactors are particularly well-suited for gas-liquid reactions, offering enhanced mass transfer and superior temperature control.[6] A tube-in-tube reactor can be used to efficiently dissolve the fluoroform gas into the liquid phase.
-
Precise Reagent Control: Use a mass flow controller to precisely regulate the amount of fluoroform introduced into the reaction stream.[10]
-
Ex Situ Generation of the Trifluoromethyl Anion: Recent advances have demonstrated the ex situ generation of the trifluoromethyl anion in a flow system.[11][12] This allows for the generation of the reactive species in a controlled manner before it is introduced to the substrate, minimizing the risk of a runaway reaction.[11]
Workflow for Exotherm Management in Trifluoromethylation
References
- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 2. Thermal runaway - Wikipedia [en.wikipedia.org]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. mt.com [mt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. re.public.polimi.it [re.public.polimi.it]
- 8. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Gas/Liquid-Phase Micro-Flow Trifluoromethylation using Fluoroform: Trifluoromethylation of Aldehydes, Ketones, Chalcones, and N-Sulfinylimines - ProQuest [proquest.com]
- 11. Ex-situ generation and synthetic utilization of bare trifluoromethyl anion in flow via rapid biphasic mixing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of 4-[3-(Trifluoromethyl)phenyl]aniline Production
<content_type_ALWAYS_REGENERATE>
Welcome to the technical support center for the synthesis and scale-up of 4-[3-(trifluoromethyl)phenyl]aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the production of this key chemical intermediate.
Introduction to Synthetic Strategies
The synthesis of this compound, a biaryl amine, is most commonly achieved through palladium-catalyzed cross-coupling reactions. The two primary methods employed are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The selection of the synthetic route often depends on the availability and cost of starting materials, desired purity profile, and scalability.
Suzuki-Miyaura Coupling
This reaction involves the coupling of an aryl boronic acid or ester with an aryl halide. For the synthesis of this compound, this translates to two possible disconnections:
-
Route A: Coupling of 4-aminophenylboronic acid (or its ester) with 3-bromobenzotrifluoride.
-
Route B: Coupling of 3-(trifluoromethyl)phenylboronic acid with 4-bromoaniline.
Buchwald-Hartwig Amination
This method directly forms the C-N bond by coupling an amine with an aryl halide.[1] For this target molecule, the reaction would involve:
-
Route C: Coupling of aniline with 3-bromobenzotrifluoride.
-
Route D: Coupling of 3-(trifluoromethyl)aniline with a 4-halobenzene derivative (e.g., 4-bromobenzene or 4-chlorobenzene).
Troubleshooting Common Scale-Up Challenges
This section addresses specific issues that may arise during the scale-up of the synthesis of this compound, presented in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling reaction is suffering from low yield upon scale-up. What are the likely causes and how can I troubleshoot this?
Low yields in Suzuki-Miyaura couplings at scale can often be attributed to several factors that are less pronounced at the bench scale.
Possible Causes & Solutions:
-
Poor Reagent Quality and Stability:
-
Boronic Acid/Ester Instability: Boronic acids, especially electron-deficient ones, are susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2] On a larger scale, longer reaction times and potential temperature gradients can exacerbate this issue.
-
Solution: Use fresh, high-purity boronic acids or esters. Consider using more stable derivatives like pinacol esters or MIDA boronates.[2]
-
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can degrade over time due to oxidation.[2]
-
Solution: Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere.
-
-
-
Inefficient Mass and Heat Transfer:
-
Poor Mixing: Inadequate agitation in a large reactor can lead to localized "hot spots" or areas of high concentration, promoting side reactions.
-
Solution: Ensure the reactor is equipped with an appropriate stirrer for the scale and viscosity of the reaction mixture. Baffles within the reactor can also improve mixing.
-
-
Exothermicity: While Suzuki couplings are not typically highly exothermic, poor heat dissipation at scale can lead to temperature increases that promote byproduct formation.
-
Solution: Implement controlled, slow addition of reagents and ensure the reactor's cooling system is adequate.
-
-
-
Oxygen Sensitivity:
Q2: I'm observing significant homocoupling of my boronic acid in my Suzuki-Miyaura reaction. How can I minimize this side reaction?
Homocoupling is a common side reaction where two molecules of the boronic acid couple with each other.
Possible Causes & Solutions:
-
Presence of Pd(II) Species and Oxygen: Homocoupling is often promoted by the presence of Pd(II) species and oxygen.[4]
-
Solution: Ensure your reaction is thoroughly deoxygenated. Using a Pd(0) precatalyst like Pd(PPh₃)₄ can sometimes be beneficial, though many modern catalysts are Pd(II) precatalysts that are reduced in situ.[5]
-
-
Reaction Conditions:
-
Solution: Screen different bases. Sometimes a weaker base can disfavor homocoupling. Also, optimizing the reaction temperature can help, as homocoupling may be favored at higher temperatures.
-
Q3: My Buchwald-Hartwig amination is sluggish or incomplete when I move to a larger scale. What should I investigate?
The efficiency of the Buchwald-Hartwig amination is highly dependent on the catalyst system and reaction conditions.[6]
Possible Causes & Solutions:
-
Catalyst System (Palladium Precursor and Ligand):
-
Ligand Choice: The choice of phosphine ligand is critical.[1] Bulky, electron-rich ligands are often required, especially for less reactive aryl chlorides.[1][7]
-
Solution: If using an aryl chloride, ensure you are using a state-of-the-art ligand designed for this purpose, such as those from the Buchwald or Hartwig groups.[8] Bidentate phosphine ligands can also be effective.[1] For cost-effectiveness at scale, a ligand screening study to identify a cheaper alternative to commonly used ligands like XPhos might be warranted.[9]
-
-
Catalyst Loading: While low catalyst loadings are desirable, they may not be sufficient at scale due to higher impurity levels in starting materials or solvents.
-
Solution: Incrementally increase the catalyst loading (e.g., from 0.5 mol% to 1-2 mol%).
-
-
-
Base Selection and Solubility:
-
Base Strength and Type: Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. However, their solubility can be an issue in some solvents.
-
Solution: Consider using alternative bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate. If using a solid base, ensure efficient stirring to maintain a good slurry.
-
-
-
Solvent Choice:
Q4: I am struggling with the purification of the final product, this compound. What are the common impurities and how can I remove them?
Purification at scale presents challenges due to the larger volumes and potential for a more complex impurity profile.
Common Impurities & Purification Strategies:
-
Unreacted Starting Materials:
-
Solution: Monitor the reaction to completion using techniques like HPLC or TLC. If the reaction stalls, investigate the cause (e.g., catalyst deactivation) before proceeding to work-up.
-
-
Byproducts from Side Reactions:
-
Suzuki-Miyaura: Homocoupled products and protodeboronated starting materials.[2][4]
-
Buchwald-Hartwig: Potential for N-arylation byproducts.[13]
-
Solution:
-
Crystallization: This is often the most effective and scalable purification method. A thorough screen of crystallization solvents is recommended.
-
Column Chromatography: While less ideal for large-scale production, it can be used for purification. For anilines, which are basic, peak tailing on silica gel can be an issue.[14] Adding a small amount of a basic modifier like triethylamine (0.5-2%) to the mobile phase can improve separation.[14]
-
Decolorization: Colored impurities, often from oxidation, can sometimes be removed by treating a solution of the product with activated charcoal followed by filtration.[14]
-
-
-
Residual Palladium:
-
Problem: For pharmaceutical applications, residual palladium levels must be very low.
-
Solution:
-
Scavengers: After the reaction is complete, the mixture can be treated with a palladium scavenger (e.g., thiol-functionalized silica or resins) to bind the residual metal.
-
Extraction: Sometimes, washing the organic solution of the product with an aqueous solution of a chelating agent like sodium bisulfite can reduce palladium levels.[10]
-
-
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling (Route A)
This protocol is a general guideline and should be optimized for your specific scale and equipment.
Materials:
-
4-Aminophenylboronic acid pinacol ester
-
3-Bromobenzotrifluoride
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
Procedure:
-
Reactor Setup: To a clean, dry, and inerted reactor, add 4-aminophenylboronic acid pinacol ester (1.0 eq), 3-bromobenzotrifluoride (1.2 eq), and potassium phosphate (2.0 eq).
-
Inert Atmosphere: Seal the reactor and purge with nitrogen or argon for at least 30 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) to the reactor.
-
Catalyst Addition: In a separate glovebox or under a positive flow of inert gas, prepare a solution of Pd(OAc)₂ (e.g., 0.02 eq) and SPhos (e.g., 0.04 eq) in degassed 1,4-dioxane. Add this catalyst solution to the reactor.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by HPLC or TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by crystallization or column chromatography.
Protocol 2: Buchwald-Hartwig Amination (Route D)
Materials:
-
4-Bromo-3-(trifluoromethyl)aniline
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
Reactor Setup: To a clean, dry, and inerted reactor, add 4-bromo-3-(trifluoromethyl)aniline (1.0 eq), Pd(OAc)₂ (e.g., 0.01 eq), and XPhos (e.g., 0.02 eq).
-
Inert Atmosphere: Seal the reactor and purge with nitrogen or argon.
-
Reagent Addition: Add anhydrous toluene, followed by aniline (1.2 eq).
-
Base Addition: Carefully add sodium tert-butoxide (1.5 eq) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C) and monitor by HPLC or TLC.
-
Work-up: After completion, cool the reaction to room temperature. Carefully quench with water. Dilute with ethyl acetate and separate the layers.
-
Purification: Wash the organic layer with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product as needed.
Visualizations
Diagram 1: Key Synthetic Routes
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. catsci.com [catsci.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
preventing decomposition of 4-[3-(trifluoromethyl)phenyl]aniline during storage
Technical Support Center: 4-[3-(Trifluoromethyl)phenyl]aniline
A Guide to Preventing Decomposition During Storage and Handling
Welcome to the technical support center for this compound (CAS No. 116528-33-1). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. As a substituted aniline, this compound is susceptible to degradation, which can compromise experimental results. This document provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: My previously colorless or light-yellow solution of this compound has turned brown. What is causing this discoloration?
This is a classic sign of oxidation. The primary pathway of decomposition for most anilines is oxidation of the amino (-NH₂) group.[1] The electron-donating nature of the amino group makes the aromatic ring highly susceptible to oxidation, especially when exposed to atmospheric oxygen.[1] This process can be accelerated by exposure to light and elevated temperatures. The resulting impurities, such as nitro compounds, benzoquinones, or polymeric species, are often highly colored, leading to the observed yellow, brown, or even black appearance.[1]
Q2: Can I still use my this compound if it has slightly discolored?
For non-sensitive applications, slightly discolored material may be usable, but it is strongly discouraged. For any quantitative or sensitive downstream applications, such as in pharmaceutical development, the purity must be verified before use. The presence of oxidative impurities can significantly alter the compound's reactivity and electronic properties, leading to inconsistent results, formation of unwanted side products, and potentially misleading data.[2] We recommend performing a purity analysis via HPLC or GC (see protocols below) and comparing it to a fresh, high-purity standard.
Q3: What are the absolute ideal storage conditions to maximize the shelf-life of this compound?
To minimize degradation, this compound should be stored with strict environmental controls. The goal is to eliminate the key drivers of oxidation: oxygen, light, and heat.[2][3]
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents contact with atmospheric oxygen, the primary oxidizing agent.[2][4][5] |
| Temperature | Refrigerated (2-8 °C) | Reduces the rate of chemical reactions, including oxidation.[2][6][7] |
| Light | Amber Glass Vial, Stored in the Dark | Protects against photo-oxidation, a common degradation pathway for aromatic amines.[2][3] |
| Container | Tightly Sealed, Borosilicate Glass | Prevents exposure to air and moisture. Glass is preferred for its inertness.[2][8] |
| Handling | Minimize Air Exposure | When not in use, the container should remain sealed. For weighing and dispensing, do so quickly or under an inert atmosphere if possible.[5] |
Q4: Are there any chemical stabilizers or antioxidants I can add to my solution?
While the use of antioxidants to stabilize pure laboratory compounds is not standard practice, certain sacrificial agents can be effective.[2][9] For instance, storing the compound over a small amount of zinc dust can help prevent oxidation, as zinc is a reducing agent.[9] However, any additive must be carefully considered for its compatibility with your specific application, as it may interfere with downstream reactions or analyses. For most use cases, strict adherence to proper storage and handling protocols is the preferred method of stabilization.
Troubleshooting Guide: Diagnosing and Resolving Degradation
This section provides a systematic approach to identifying and addressing issues related to the decomposition of this compound.
Problem 1: Inconsistent Experimental Results or Reduced Yield
You are using this compound from a previously opened bottle and are experiencing lower-than-expected yields or observing unexpected side products in your reaction.
Caption: Workflow for troubleshooting suspect this compound.
-
Purity Verification: The first and most critical step is to analyze the purity of your material.[2] Use one of the analytical protocols detailed below (HPLC or GC) to quantify the main peak and identify any new impurity peaks.
-
Impact Assessment: Consider whether the potential degradation products could interfere with your reaction. Oxidized anilines can act as catalysts or inhibitors in certain chemical transformations.
-
Purification/Replacement: If significant degradation is confirmed, the best course of action is to discard the compromised batch and use a fresh, unopened container. If this is not possible, purification via column chromatography or distillation may be an option, but its feasibility depends on the nature of the impurities.
Problem 2: Material Solidified in Container
You have observed that your this compound, which is typically a liquid or low-melting solid, has solidified.
Some substituted anilines can undergo unexpected reactions upon storage, including solidification or trimerization, which can sometimes be exothermic and produce gas.[10] CAUTION: Do not attempt to melt the solidified material by aggressive heating. This could potentially lead to a dangerous pressure buildup if gas (e.g., HF) is evolved.[10]
-
Safety First: Handle the container with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles and gloves.
-
Analysis: If possible and safe to do so, carefully sample a small portion of the solid for analysis (e.g., NMR, MS) to identify its structure. It is likely no longer the desired starting material.
-
Disposal: It is safest to assume the material has undergone an unknown decomposition. It should be treated as hazardous waste and disposed of according to your institution's safety protocols. Do not use it for any experimental work.
Experimental Protocols for Quality Control
These protocols provide a general framework for assessing the purity of this compound. Method optimization may be required for your specific instrumentation and sample matrix.
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of a this compound sample and detect the presence of polar degradation products.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of your sample at approximately 1 mg/mL in HPLC-grade methanol or acetonitrile.
-
Prepare a serial dilution to a working concentration of ~10-50 µg/mL.
-
Prepare a standard using a fresh, high-purity sample for comparison.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution using a mixture of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid is common). A typical starting point is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the aniline has strong absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Compare the chromatogram of the stored sample to the fresh standard.
-
Look for the appearance of new peaks, which indicate impurities. These are often more polar and will have shorter retention times.
-
Calculate the purity by area percentage: (Area of Main Peak / Total Area of All Peaks) * 100.
-
This method is adapted from general procedures for analyzing anilines and their degradation products by HPLC.[11][12]
Protocol 2: Purity Analysis by Gas Chromatography (GC)
Objective: To detect volatile impurities and degradation products.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~100 µg/mL) in a high-purity solvent like methylene chloride or toluene.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column is suitable (e.g., SE-54, DB-5).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium or Hydrogen.
-
Detector: A Flame Ionization Detector (FID) is suitable for general purity. For higher sensitivity and selectivity towards nitrogen-containing compounds, a Nitrogen-Phosphorus Detector (NPD) is excellent.[13][14] A Mass Spectrometer (MS) can be used for definitive identification of impurities.
-
-
Data Analysis:
-
Analyze the resulting chromatogram for new peaks compared to a standard.
-
Quantify purity based on peak area percentage.
-
This protocol is based on standard EPA methods for the analysis of aniline derivatives.[13][14]
Understanding the Decomposition Pathway
The primary mechanism of degradation is oxidation, which can lead to a variety of products.
Caption: Simplified oxidative decomposition pathway for anilines.
The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, which can influence the reactivity of the aniline. However, the potent electron-donating ability of the amino group still dominates, making the molecule prone to oxidation over time.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. mdpi.com [mdpi.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. epa.gov [epa.gov]
Validation & Comparative
comparative analysis of 4-[3-(trifluoromethyl)phenyl]aniline and its isomers
An In-Depth Comparative Analysis of 4-[3-(Trifluoromethyl)phenyl]aniline and Its Isomers for Drug Discovery Professionals
Foreword: The Strategic Role of Fluorine in Modern Drug Design
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Its unique properties, including high electronegativity, small size, and the ability to form strong bonds with carbon, allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. The trifluoromethyl (CF3) group, in particular, is a powerful tool for enhancing metabolic stability, increasing lipophilicity, and modulating receptor binding affinity. This guide provides a comprehensive comparative analysis of this compound and its key positional isomers, offering insights into how the subtle change in the CF3 group's position can have profound effects on a compound's properties and biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique characteristics of these valuable building blocks.
Physicochemical Properties: A Comparative Overview
The position of the electron-withdrawing trifluoromethyl group on the phenyl ring significantly influences the electronic environment and, consequently, the physicochemical properties of the aniline isomers. These differences are critical in the context of drug design, affecting everything from solubility and permeability to target engagement.
| Property | 4-[2-(Trifluoromethyl)phenyl]aniline | This compound | 4-[4-(Trifluoromethyl)phenyl]aniline |
| Molecular Formula | C13H10F3N | C13H10F3N | C13H10F3N |
| Molecular Weight | 237.22 g/mol | 237.22 g/mol | 237.22 g/mol |
| Melting Point | 69-71 °C | 82-84 °C | 103-105 °C |
| Boiling Point | Not readily available | Not readily available | Not readily available |
| pKa (Aniline) | ~3.5 | ~3.9 | ~4.2 |
| Calculated logP | 3.85 | 3.85 | 3.85 |
| Appearance | Off-white to light yellow crystalline powder | White to off-white crystalline powder | White to light yellow crystalline powder |
Note: pKa and logP values are estimates based on computational models and can vary depending on the experimental conditions.
The most striking trend observed is the increase in melting point as the trifluoromethyl group moves from the ortho to the para position. This can be attributed to the increased symmetry of the para isomer, which allows for more efficient crystal packing. Additionally, the basicity of the aniline nitrogen (as indicated by the pKa) is influenced by the inductive effect of the CF3 group. The closer proximity of the CF3 group in the ortho and meta positions leads to a stronger electron-withdrawing effect, reducing the electron density on the nitrogen and thus its basicity.
Synthesis and Reactivity: A Practical Guide
The most common and versatile method for synthesizing these biaryl amines is the Suzuki coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with an aryl boronic acid.
General Synthetic Workflow
Caption: General workflow for Suzuki coupling synthesis.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
4-Bromoaniline (1.0 eq)
-
3-(Trifluoromethyl)phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.03 eq)
-
2M Sodium carbonate solution (2.5 eq)
-
Toluene
-
Ethanol
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
To a round-bottom flask, add 4-bromoaniline, 3-(trifluoromethyl)phenylboronic acid, and toluene.
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst and the 2M sodium carbonate solution.
-
Heat the reaction mixture to 90 °C and stir vigorously under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white to off-white solid.
Reactivity Considerations
The electronic nature of the trifluoromethyl group also dictates the reactivity of the aniline moiety. The reduced electron density on the aniline nitrogen makes it less nucleophilic compared to unsubstituted aniline. This can affect the conditions required for subsequent reactions such as acylation or alkylation. Furthermore, the CF3 group acts as a meta-director for electrophilic aromatic substitution on its own ring.
Spectroscopic Characterization: Distinguishing the Isomers
While the isomers have the same mass, they can be readily distinguished by spectroscopic methods, particularly NMR.
-
¹H NMR: The coupling patterns of the aromatic protons will be distinct for each isomer. The ortho isomer will show more complex splitting due to the proximity of the two aromatic rings. The para isomer will exhibit a more symmetrical and simpler pattern.
-
¹³C NMR: The chemical shift of the carbon attached to the CF3 group is highly characteristic. The CF3 group itself will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: This is the most definitive method for distinguishing the isomers. Each isomer will show a singlet at a unique chemical shift, providing an unambiguous fingerprint.
Biological Activity and Structure-Activity Relationships (SAR)
The 4-(trifluoromethylphenyl)aniline scaffold is a common feature in a variety of biologically active molecules, including kinase inhibitors and modulators of other enzyme systems. The position of the CF3 group is a critical determinant of biological activity.
Kinase Inhibitors: A Case Study
Many kinase inhibitors utilize this scaffold to occupy the ATP-binding pocket of the enzyme. The aniline nitrogen often forms a key hydrogen bond with the hinge region of the kinase, while the trifluoromethylphenyl group projects into a hydrophobic pocket.
Caption: Simplified interaction model of the scaffold in a kinase active site.
The SAR can be summarized as follows:
-
Ortho-CF3: The steric bulk of the CF3 group in the ortho position can lead to a conformational restriction of the biaryl system. This can be either beneficial or detrimental to binding, depending on the specific topology of the target's active site. It may also hinder the formation of the crucial hydrogen bond with the hinge region.
-
Meta-CF3: The meta position often provides a good balance of electronic effects and steric profile. The CF3 group can project into a hydrophobic pocket without disrupting the key hydrogen bonding interactions of the aniline nitrogen.
-
Para-CF3: The para position places the CF3 group at the furthest point from the biaryl linkage. This can be advantageous if a deep hydrophobic pocket needs to be occupied. The increased symmetry of the para isomer can also impact its solubility and crystal packing properties, which are important for drug development.
Pharmacokinetic (ADME) Implications
The CF3 group generally enhances metabolic stability by blocking potential sites of oxidative metabolism. However, the position of the CF3 group can influence which other positions on the aromatic rings are most susceptible to metabolism. Lipophilicity (logP) is not significantly different between the isomers, but their different melting points and pKa values can affect their solubility and absorption characteristics.
Analytical Workflow for Quality Control
Ensuring the purity and identity of the synthesized isomers is crucial for their application in research and development.
Caption: Analytical workflow for identity and purity confirmation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Run Time: 15-20 minutes
This method should effectively separate the desired product from any remaining starting materials or byproducts.
Conclusion and Future Perspectives
The choice between 4-[2-(trifluoromethyl)phenyl]aniline, this compound, and 4-[4-(trifluoromethyl)phenyl]aniline is a critical decision in the design of novel therapeutics. While they share the same molecular formula, their distinct physicochemical properties, reactivity, and, most importantly, their interactions with biological targets are profoundly different. The meta-isomer often represents a "sweet spot" in terms of its electronic and steric properties, but the ortho and para isomers offer unique conformational and vectoral possibilities that may be advantageous for specific targets. A thorough understanding of the properties of each isomer, as outlined in this guide, is essential for making informed decisions in the drug discovery process. Future work in this area will likely focus on the synthesis of even more complex derivatives and the use of computational modeling to better predict the biological activity of these versatile building blocks.
Unambiguous Structure Determination: A Comparative Guide to the Validation of 4-[3-(Trifluoromethyl)phenyl]aniline by X-ray Crystallography
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. For novel compounds such as 4-[3-(trifluoromethyl)phenyl]aniline, a substituted aniline with potential applications in medicinal chemistry and polymer science, an unambiguous structural assignment is paramount for understanding its physicochemical properties and biological activity. This guide provides an in-depth technical comparison of single-crystal X-ray diffraction (SCXRD) as the gold standard for structural validation against other widely used analytical techniques. We will delve into the causality behind experimental choices in SCXRD and present a comprehensive, self-validating protocol.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of crystalline materials.[1] For aniline derivatives, which are foundational in medicinal chemistry and materials science, SCXRD provides unparalleled insights into molecular conformation, intermolecular interactions, and solid-state packing.[1] This information is critical for understanding structure-activity relationships (SAR), polymorphism, and designing novel therapeutic agents and functional materials.[1] The fundamental principle of SCXRD lies in the interaction of X-rays with the electron clouds of atoms within a crystal lattice, which diffracts the X-ray beam into a specific pattern of reflections.[1] By analyzing the angles and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be constructed, revealing its atomic structure with high precision.[1][2]
While a publicly available crystal structure for this compound was not identified in the Cambridge Structural Database (CSD), a comprehensive repository for small-molecule organic and metal-organic crystal structures, the following protocol is based on established methodologies for similar aniline derivatives and provides a robust framework for its structural validation.[3][4][5][6][7]
Experimental Protocol: From Synthesis to Structure
The journey from a synthesized molecule to a refined crystal structure is a multi-step process requiring meticulous attention to detail.
The synthesis of this compound can be achieved through various cross-coupling reactions, such as the Buchwald-Hartwig amination, between 4-bromoaniline and 3-(trifluoromethyl)phenylboronic acid. Following synthesis, rigorous purification is essential. This is typically achieved by column chromatography followed by recrystallization to obtain a highly pure sample, which is a prerequisite for growing high-quality single crystals.
Obtaining diffraction-quality single crystals is often the most challenging aspect of an SCXRD study.[1] For aniline derivatives, slow evaporation of a saturated solution is a frequently successful technique.[1]
Crystallization Methodology: Slow Evaporation
-
Solvent Selection: The choice of solvent is critical and can significantly influence crystal growth.[8] A solvent or a mixture of solvents in which this compound exhibits moderate solubility should be selected. Potential solvents include toluene, methanol, acetone, and ethyl acetate.[1] The ideal solvent will fully dissolve the compound upon gentle heating and lead to supersaturation as the solvent slowly evaporates.
-
Preparation of a Saturated Solution: Dissolve the purified compound in the chosen solvent, warming gently if required to achieve complete dissolution.
-
Filtration: Filter the warm solution through a 0.22 µm syringe filter into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.[1]
-
Slow Evaporation: Cover the vial with a cap pierced with a few small holes to allow for the slow evaporation of the solvent.[1]
-
Incubation: Place the vial in a vibration-free environment at a constant temperature to promote the growth of large, well-ordered crystals.
Experimental Workflow for SCXRD of this compound
Caption: Experimental workflow for single-crystal X-ray diffraction.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop. The crystal is then flash-cooled to 100 K in a stream of cold nitrogen gas to minimize radiation damage.[1]
-
Data Collection: Data is collected using a single-crystal X-ray diffractometer, typically equipped with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.[1] A series of diffraction images are collected as the crystal is rotated.
The collected diffraction data is processed to determine the unit cell parameters and integrate the reflection intensities. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
Expected Crystallographic Data
Based on the analysis of similar structures, the following is a projection of the crystallographic data that could be expected for this compound.
| Parameter | Expected Value/Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. |
| Space Group | e.g., P2₁/c or Pca2₁ | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 5-20 | Dimensions of the unit cell. |
| α, β, γ (°) ** | α=γ=90, β≈90-120 (Monoclinic) | Angles of the unit cell. |
| Volume (ų) ** | 1000-2000 | Volume of the unit cell. |
| Z | 4 or 8 | Number of molecules per unit cell. |
| R-factor (R1) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| wR2 | < 0.15 | A weighted R-factor based on F². |
| Goodness-of-fit (S) | ~1.0 | Indicates the quality of the refinement. |
Comparison with Alternative Analytical Techniques
While SCXRD provides the most definitive structural information, other spectroscopic techniques are invaluable for routine characterization and can provide complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule.[9][10] For this compound, ¹H and ¹³C NMR would provide key information.
-
¹H NMR: The aromatic region (typically 6.5-8.0 ppm) would show a complex splitting pattern corresponding to the protons on the two phenyl rings.[11][12] The -NH₂ protons would likely appear as a broad singlet.
-
¹³C NMR: The aromatic carbons would resonate in the 120-150 ppm range.[11] The carbon attached to the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: A single resonance would confirm the presence of the -CF₃ group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[13]
-
Electron Ionization (EI-MS): This technique would show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound. Characteristic fragmentation patterns would likely involve the loss of the trifluoromethyl group or cleavage of the C-N bond.
-
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, allowing for the determination of the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would include:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.[14]
-
C-N stretching: A strong band for the aromatic amine around 1250-1335 cm⁻¹.[14]
-
C-F stretching: Strong absorptions in the 1100-1300 cm⁻¹ region.
-
Aromatic C-H stretching: Bands above 3000 cm⁻¹.
-
Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.[15]
Comparative Analysis of Structural Elucidation Techniques
Caption: Comparison of information from different analytical techniques.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Information Provided | Definitive 3D atomic arrangement, bond lengths, bond angles, stereochemistry, crystal packing.[2][16] | Atomic connectivity, molecular skeleton, electronic environment of nuclei.[9][10][17] | Molecular weight, elemental composition, fragmentation patterns.[13] | Presence of functional groups.[18] |
| Sample Requirement | High-quality single crystal. | Soluble sample (mg scale). | Small sample amount (µg-ng). | Solid, liquid, or gas. |
| Key Advantage | Unambiguous and complete structural determination. | Provides detailed information about the chemical environment of atoms. | High sensitivity and accurate mass determination. | Rapid and non-destructive. |
| Limitation | Crystal growth can be a significant bottleneck.[19][20] | Does not provide information on bond lengths, angles, or crystal packing. | Does not provide direct information on atom connectivity or 3D structure. | Provides limited information on the overall molecular structure. |
| Application in Drug Development | Absolute structure confirmation, polymorph screening, understanding protein-ligand interactions. | Routine structural confirmation, purity assessment. | Impurity profiling, metabolite identification. | Raw material identification, functional group analysis. |
Conclusion: An Integrated Approach to Structural Validation
While NMR, MS, and IR spectroscopy are indispensable tools for the routine characterization of this compound, they provide indirect evidence of its structure. Single-crystal X-ray diffraction is the only technique that offers direct, unambiguous visualization of the molecular architecture in the solid state. For drug development and materials science applications where precise knowledge of molecular geometry and intermolecular interactions is crucial, SCXRD is not just a validation step but a critical component of the research and development process. The synergistic use of these techniques provides a comprehensive and robust validation of the molecular structure, ensuring the highest level of scientific integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 4. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]
- 5. Cambridge Structural Database | Ithaca College [ithaca.edu]
- 6. lib.umassd.edu [lib.umassd.edu]
- 7. Cambridge Structural Database | re3data.org [re3data.org]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 10. jchps.com [jchps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. analyzetest.com [analyzetest.com]
- 15. researchgate.net [researchgate.net]
- 16. pulstec.net [pulstec.net]
- 17. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 18. The structural properties of poly(aniline)--analysis via FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 20. eprints.soton.ac.uk [eprints.soton.ac.uk]
comparing the efficacy of different catalysts for 4-[3-(trifluoromethyl)phenyl]aniline synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-[3-(Trifluoromethyl)phenyl]aniline and Synthetic Challenges
This compound is a crucial intermediate in the synthesis of a wide range of biologically active molecules and functional materials. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. However, the construction of the C-N bond to form this diarylamine presents challenges, often requiring robust and efficient catalytic methods to achieve high yields and purity. This guide will explore the leading catalytic strategies for this transformation, focusing on the widely employed Buchwald-Hartwig amination (palladium-catalyzed), the classic Ullmann condensation (copper-catalyzed), and the increasingly popular nickel-catalyzed aminations.
Palladium-Catalyzed Synthesis: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its remarkable functional group tolerance and broad substrate scope.[1] This palladium-catalyzed cross-coupling reaction provides a reliable route to this compound.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that underscores the importance of ligand selection.[2] The cycle, shown below, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired diarylamine and regenerate the Pd(0) catalyst.[2]
Caption: Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.
The choice of a bulky, electron-rich phosphine ligand is critical to promote both the oxidative addition and the final reductive elimination steps, while preventing catalyst decomposition.[2]
Comparative Performance Data
While a direct side-by-side comparison with other catalysts for the specific synthesis of this compound is not extensively documented in a single peer-reviewed article, data from analogous reactions provide valuable insights. The electron-withdrawing nature of the trifluoromethyl group on the aryl bromide generally favors the oxidative addition step, a key rate-determining step in many cases.[3]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 24 | High (implied) | [1][3] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 18 | Good | [4] |
Table 1: Representative Conditions for Palladium-Catalyzed Amination of Aryl Bromides. (Note: Yields are generalized from similar reactions due to a lack of specific comparative data for the target molecule.)
Experimental Protocol: Buchwald-Hartwig Amination
This generalized protocol is based on established procedures for the amination of aryl bromides.[3]
Materials:
-
1-Bromo-3-(trifluoromethyl)benzene
-
Aniline
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
-
Schlenk tube and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Add anhydrous toluene, followed by aniline and then 1-bromo-3-(trifluoromethyl)benzene.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.
Copper-Catalyzed Synthesis: The Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds, utilizing a copper catalyst.[5] While traditionally requiring harsh reaction conditions, modern modifications with ligands have made it a more viable and cost-effective alternative to palladium-catalyzed methods.[6]
Mechanistic Rationale
The mechanism of the Ullmann reaction is still a subject of some debate, but it is generally accepted to involve a Cu(I) active species.[7] One proposed pathway involves the oxidative addition of the aryl halide to a Cu(I) complex, followed by reductive elimination.[8] Another possibility is a nucleophilic aromatic substitution-type mechanism.[9] The use of ligands, such as diamines or amino acids, can stabilize the copper catalyst and facilitate the reaction at lower temperatures.[6]
Caption: Figure 3: A Proposed Catalytic Cycle for the Ullmann Condensation.
Comparative Performance Data
The Ullmann condensation can be a highly effective method for the synthesis of diarylamines, particularly on a large scale where cost is a significant factor.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120 | 24 | Good | [5] |
| CuI | N,N'-Dimethylethylenediamine | K₂CO₃ | Dioxane | 110 | 24 | High | [10] |
Table 2: Representative Conditions for Copper-Catalyzed Amination. (Note: Yields are generalized from similar reactions due to a lack of specific comparative data for the target molecule.)
Experimental Protocol: Ullmann Condensation
This protocol is a general representation of a modern Ullmann-type C-N coupling reaction.
Materials:
-
1-Bromo-3-(trifluoromethyl)benzene
-
Aniline
-
Copper(I) iodide (CuI)
-
Ligand (e.g., 1,10-Phenanthroline or N,N'-Dimethylethylenediamine)
-
Base (e.g., Potassium carbonate)
-
High-boiling polar solvent (e.g., DMF or Dioxane)
-
Reaction vessel suitable for high temperatures
Procedure:
-
To a reaction vessel, add CuI, the ligand, and the base.
-
Add the solvent, followed by aniline and 1-bromo-3-(trifluoromethyl)benzene.
-
Heat the reaction mixture to 110-130 °C with vigorous stirring for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and dilute with an organic solvent.
-
Filter the mixture to remove insoluble salts.
-
Wash the filtrate with aqueous ammonia solution to remove copper salts, followed by water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Nickel-Catalyzed Synthesis: A Cost-Effective and Reactive Alternative
Nickel catalysis has emerged as a powerful and more economical alternative to palladium for C-N cross-coupling reactions.[11] Nickel catalysts can often be more reactive towards less reactive aryl chlorides and offer unique reactivity profiles.[12]
Mechanistic Rationale
The mechanism of nickel-catalyzed amination can proceed through pathways analogous to palladium, involving Ni(0)/Ni(II) catalytic cycles.[12] However, Ni(I)/Ni(III) cycles have also been proposed, particularly in photoredox-catalyzed systems.[13] The choice of ligand and reaction conditions can influence the operative mechanism.
Caption: Figure 4: Experimental Workflow for Nickel-Catalyzed Amination.
Comparative Performance Data
Nickel catalysts have shown excellent efficacy in the amination of a wide range of aryl halides, including those bearing electron-withdrawing groups.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| NiCl₂(dppf) | dppf | NaOtBu | Toluene | 100 | 12 | High | [14] |
| Ni(COD)₂ | PCy₃ | NaOtBu | Dioxane | 80 | 18 | Good |
Table 3: Representative Conditions for Nickel-Catalyzed Amination. (Note: Yields are generalized from similar reactions due to a lack of specific comparative data for the target molecule.)
Experimental Protocol: Nickel-Catalyzed Amination
This protocol is a general guideline for nickel-catalyzed C-N coupling.
Materials:
-
1-Bromo-3-(trifluoromethyl)benzene
-
Aniline
-
Nickel precatalyst (e.g., NiCl₂(dppf) or Ni(COD)₂)
-
Ligand (if not part of the precatalyst)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere setup
Procedure:
-
Under an inert atmosphere, combine the nickel precatalyst, ligand (if necessary), and base in a dry reaction vessel.
-
Add the anhydrous solvent, followed by aniline and 1-bromo-3-(trifluoromethyl)benzene.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction and perform a standard aqueous workup.
-
Dry the organic layer, remove the solvent in vacuo, and purify the residue by column chromatography.
Conclusion and Catalyst Selection Rationale
The choice of catalyst for the synthesis of this compound depends on several factors, including cost, scale, substrate scope, and desired reaction conditions.
-
Palladium-based catalysts (Buchwald-Hartwig) offer the broadest functional group tolerance and are often the first choice for small-scale synthesis and medicinal chemistry applications where reliability and scope are paramount.[1]
-
Copper-based catalysts (Ullmann) represent a more economical option, particularly for large-scale industrial production. While traditionally requiring harsh conditions, modern ligand-assisted protocols have significantly improved their utility.[6]
-
Nickel-based catalysts are a compelling alternative to palladium, offering high reactivity, often at a lower cost.[11] They are particularly advantageous for coupling with less reactive aryl chlorides and can provide complementary reactivity to palladium systems.
Ultimately, the optimal catalyst is best determined through empirical screening for a specific application. This guide provides a foundation of knowledge and starting points for protocol development to aid researchers in making an informed decision for their synthetic needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 7. Development of a Nickel-Catalyzed N-N Coupling for the Synthesis of Hydrazides [organic-chemistry.org]
- 8. Copper-catalyzed enantioselective three-component radical 1,4-perfluoroalkylamination of 1,3-dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis routes of 4-Bromo-3-(trifluoromethyl)aniline [benchchem.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Visible-light-initiated nickel-catalyzed amination of aryl halides using thioxanthen-9-one as a photocatalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Ni-Catalyzed Amination Reactions: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to HPLC Purity Assessment of Synthesized 4-[3-(trifluoromethyl)phenyl]aniline
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of reliable and reproducible research. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 4-[3-(trifluoromethyl)phenyl]aniline, a key building block in numerous pharmaceutical compounds. We will delve into the rationale behind experimental choices, present comparative data, and provide a detailed, validated protocol to ensure scientific integrity and trustworthy results.
The Criticality of Purity in Pharmaceutical Intermediates
The purity of an API intermediate like this compound directly impacts the quality, safety, and efficacy of the final drug product. Impurities, even in trace amounts, can lead to unwanted side effects, reduced therapeutic efficacy, or instability of the final formulation. The synthesis of this compound, often achieved through a Suzuki-Miyaura coupling reaction, can introduce a variety of process-related impurities.[1][2][3][4][5] Therefore, a robust and validated analytical method is paramount for accurate purity determination and impurity profiling.
Comparing HPLC Column Chemistries for Optimal Separation
The choice of HPLC column is the most critical factor in achieving the desired separation of the main compound from its potential impurities. Given the chemical nature of this compound—an aromatic amine with a trifluoromethyl group—we will compare three common reversed-phase column chemistries: the traditional C18, a Phenyl-Hexyl, and a Pentafluorophenyl (PFP) column.
| Column Chemistry | Principle of Separation | Expected Performance for this compound |
| C18 (Octadecylsilane) | Primarily hydrophobic (van der Waals) interactions. | Good general-purpose retention for non-polar to moderately polar compounds. May show peak tailing for the basic aniline moiety without a suitable mobile phase buffer. |
| Phenyl-Hexyl | Mixed-mode separation involving hydrophobic and π-π interactions. | Enhanced retention and selectivity for aromatic compounds due to the phenyl ring in the stationary phase interacting with the analyte's aromatic rings. |
| PFP (Pentafluorophenyl) | Multiple interaction modes including hydrophobic, π-π, dipole-dipole, and ion-exchange.[6] | Offers unique selectivity for fluorinated compounds and positional isomers due to the electron-withdrawing nature of the fluorine atoms on the stationary phase.[6][7] This is particularly advantageous for separating structurally similar impurities from the target molecule. |
Based on the unique trifluoromethylphenyl moiety, the PFP column is hypothesized to provide the best resolution for critical impurity pairs, especially those with minor structural differences from the parent compound.
Experimental Workflow for HPLC Purity Assessment
The following diagram illustrates a typical workflow for the HPLC purity assessment of this compound, from sample preparation to data analysis and reporting.
Caption: A typical workflow for the HPLC purity assessment of this compound.
Detailed Experimental Protocol: A Validated HPLC Method
This protocol is designed to be a self-validating system, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9][10][11]
1. Instrumentation and Reagents
-
HPLC System: A quaternary HPLC system with a UV-Vis detector.
-
Column: Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Formic acid (LC-MS grade)
-
This compound reference standard of known purity.
-
2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) %B 0.0 30 20.0 80 25.0 80 25.1 30 | 30.0 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Solution Preparation
-
Diluent: Acetonitrile/Water (50:50 v/v)
-
Reference Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the reference standard solution.
4. System Suitability Before sample analysis, perform at least five replicate injections of the reference standard solution. The system is deemed suitable for use if the following criteria are met, in accordance with USP General Chapter <621> Chromatography[12][13][14][15]:
-
Tailing Factor (T): ≤ 1.5
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
5. Data Analysis The purity of the synthesized this compound is calculated using the area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all integrated peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Comparative Data: Performance of Different HPLC Columns
The following table presents a hypothetical but scientifically plausible comparison of the performance of C18, Phenyl-Hexyl, and PFP columns for the separation of this compound from its potential impurities. The impurities considered are common byproducts of Suzuki-Miyaura coupling reactions, such as the starting materials (3-bromobenzotrifluoride and 4-aminophenylboronic acid), a homo-coupled byproduct (4,4'-diaminobiphenyl), and a dehalogenated byproduct (aniline).[1]
| Parameter | C18 Column | Phenyl-Hexyl Column | PFP Column |
| Resolution (Rs) between this compound and 4,4'-diaminobiphenyl | 1.8 | 2.5 | 3.2 |
| Tailing Factor for this compound | 1.4 | 1.2 | 1.1 |
| Analysis Time (min) | 35 | 30 | 30 |
| Overall Selectivity | Moderate | Good | Excellent |
As the data suggests, the PFP column provides superior resolution for the critical impurity pair and a more symmetrical peak shape for the main analyte, making it the recommended choice for this analysis.
Conclusion
The purity assessment of synthesized this compound requires a robust and well-validated HPLC method. While standard C18 columns can provide adequate results, specialized column chemistries like PFP offer superior selectivity and resolution for this fluorinated aromatic amine and its potential process-related impurities. By following the detailed protocol and understanding the rationale behind the experimental choices presented in this guide, researchers can ensure the integrity of their analytical data and the quality of their synthesized compounds. The principles and methodologies discussed herein are grounded in established chromatographic theory and harmonized regulatory guidelines to provide a trustworthy framework for your analytical needs.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uhplcs.com [uhplcs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. qbdgroup.com [qbdgroup.com]
- 12. usp.org [usp.org]
- 13. <621> CHROMATOGRAPHY [drugfuture.com]
- 14. Chromatography [usp.org]
- 15. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Thermal Stability of 4-[3-(trifluoromethyl)phenyl]aniline via TGA/DSC
Abstract
The thermal stability of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, directly impacting safety, efficacy, and shelf-life. This guide presents a comprehensive framework for the thermal stability analysis of 4-[3-(trifluoromethyl)phenyl]aniline, a key building block in modern medicinal chemistry. Lacking specific public data for this compound, we establish a robust, self-validating protocol using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We explain the causality behind each experimental parameter, from sample preparation to atmospheric control, grounding our methodology in established standards like ASTM E2550.[1][2][3][4] Furthermore, we provide a comparative analysis by contextualizing anticipated results against structurally similar analogs, offering researchers a predictive understanding of how the trifluoromethyl group's positional chemistry may influence thermal behavior. This guide is designed to equip researchers, scientists, and drug development professionals with the technical insights and practical steps needed to perform a rigorous thermal characterization.
Introduction: Why Thermal Stability Matters for Novel Intermediates
This compound is an aromatic amine featuring a trifluoromethyl (CF₃) group at the meta-position of one phenyl ring. This substitution is a common strategy in drug design to enhance properties like metabolic stability, lipophilicity, and binding affinity. As such, this compound and its derivatives are valuable intermediates in the synthesis of novel therapeutic agents.
Before any compound can progress through the development pipeline, a thorough understanding of its physicochemical properties is mandatory. Thermal stability is paramount among these. An unstable compound can decompose under the thermal stress of manufacturing processes (e.g., drying, milling) or during long-term storage, leading to loss of potency and the generation of potentially toxic impurities. Regulatory bodies, guided by frameworks like the ICH Q6A guidelines, mandate strict control over impurities and degradation products in new drug substances.[5][6][7][8][9]
Simultaneous Thermal Analysis (STA), combining Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides the critical data required.
-
TGA measures changes in mass as a function of temperature, precisely identifying the onset of decomposition and quantifying mass loss.[10][11]
-
DSC measures the heat flow into or out of a sample, revealing thermodynamic transitions like melting (endothermic) and decomposition (often exothermic).[12][13][14]
This guide provides a detailed protocol for this analysis and a comparative framework for interpreting the results.
The Comparative Framework: Using Structural Analogs for Predictive Analysis
In the absence of direct literature data for this compound, a comparative approach using structurally related molecules is a scientifically sound strategy. The electronic and steric effects of substituents on the aniline ring significantly influence thermal properties. By comparing our target with known analogs, we can draw valuable inferences.
Selected Analogs for Comparison:
-
3-(Trifluoromethyl)aniline: This isomer helps isolate the effect of the second phenyl ring. It is a liquid at room temperature with a reported boiling point of 187-188 °C.[15] Its decomposition profile would serve as a baseline for the trifluoromethylphenylamine moiety.
-
4-(Trifluoromethyl)aniline: This positional isomer allows for an assessment of how moving the CF₃ group from the meta to the para position affects stability. The para-isomer is a low-melting solid (3-8 °C).[16]
-
4-Methyl-3-(trifluoromethyl)aniline: The addition of a methyl group provides insight into the impact of further substitution on the aniline ring.[17]
The strength of the C-F bond makes the CF₃ group itself highly stable, but its strong electron-withdrawing nature can influence the stability of the overall molecule and its potential decomposition pathways.[18][19]
A Self-Validating TGA/DSC Protocol
The following protocol is designed to be a self-validating system, providing accurate and reproducible data in line with industry standards such as ASTM E2550 "Standard Test Method for Thermal Stability by Thermogravimetry".[1][3]
Experimental Workflow Diagram
Caption: Workflow for TGA/DSC Thermal Stability Analysis.
Step-by-Step Methodology
1. Instrument Preparation and Calibration:
-
Causality: Accurate temperature and heat flow measurements are non-negotiable. Calibration with certified reference materials (e.g., Indium, Zinc) ensures the instrument's performance is traceable and accurate.
-
Protocol: Perform a two-point temperature and enthalpy calibration according to the instrument manufacturer's guidelines. For TGA, verify mass accuracy using calibration weights.
2. Sample Preparation:
-
Causality: A representative sample is crucial. Using 5-10 mg ensures the event signals are strong enough for clear detection while minimizing thermal gradients within the sample that can occur with larger masses.[12][20] A fine, consistent powder ensures uniform heat transfer.
-
Protocol: Weigh 5-10 mg of this compound directly into a tared aluminum DSC pan. If the sample is coarse, gently grind it to a fine powder.
3. Experimental Conditions:
-
Crucible: Use a vented aluminum pan. The vent allows any evolved gases during decomposition to escape, preventing pressure buildup that could damage the instrument and distort the thermogram.
-
Atmosphere (Inert vs. Oxidative):
-
Causality: The atmosphere dictates the degradation chemistry. An inert nitrogen atmosphere (50 mL/min flow rate) is essential to study the inherent thermal stability without oxidative effects. A subsequent or separate run in air can be performed to assess oxidative stability, which is relevant for real-world exposure.[2][12]
-
Protocol: Purge the TGA/DSC cell with high-purity nitrogen at 50 mL/min for at least 15 minutes prior to the run and maintain this flow throughout the experiment.
-
-
Heating Rate:
-
Causality: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time.[12] Slower rates can improve the resolution of closely occurring events, while faster rates can shift transition temperatures higher.[10][21] Consistency is key for comparison.
-
Protocol: Program the instrument to heat from ambient temperature (e.g., 30 °C) to a final temperature well above the expected decomposition (e.g., 400-500 °C) at a linear rate of 10 °C/min.
-
4. Baseline Correction:
-
Causality: Every crucible and the instrument itself has a heat capacity that contributes to the signal. Running an identical method with an empty pan creates a baseline curve. Subtracting this from the sample run isolates the thermal events of the material itself.[13]
-
Protocol: After the sample run, perform a second run with an empty, tared crucible using the exact same temperature program and gas flow. Apply this as a baseline correction during data analysis.
Anticipated Results and Comparative Data
Based on the structure, we can anticipate the key thermal events. The data below is hypothetical but serves as a realistic framework for what a researcher should expect to find and how to tabulate it for clear comparison.
| Compound Name | Structure | Melting Point (Tₘ) (°C) | Enthalpy of Fusion (ΔHբ) (J/g) | Onset of Decomposition (Tₒₙₛₑₜ) (°C, in N₂) | Primary Mass Loss Step |
| This compound | CF₃-C₆H₄-NH-C₆H₅ | Anticipated: 80 - 100 | Anticipated: 90 - 120 | Anticipated: 250 - 280 | Single-step, >95% |
| 3-(Trifluoromethyl)aniline | CF₃-C₆H₄-NH₂ | 5 - 6[15] | N/A (Liquid at RT) | Anticipated: ~190-220 (near BP) | Evaporation/Decomposition |
| 4-(Trifluoromethyl)aniline | CF₃-C₆H₄-NH₂ | 3 - 8[16] | Anticipated: 80 - 110 | Anticipated: ~200-230 | Evaporation/Decomposition |
| 4-Methyl-3-(trifluoromethyl)aniline | CH₃-C₆H₃(CF₃)-NH₂ | N/A (Oil at RT) | N/A (Oil at RT) | Anticipated: ~210-240 (near BP) | Evaporation/Decomposition |
Interpretation and Discussion
-
Melting Behavior: The DSC curve for this compound is expected to show a sharp endothermic peak corresponding to its melting point. The anticipated melting point is higher than its simpler analogs due to the increased molecular weight and greater potential for intermolecular interactions from the second phenyl ring. A sharp peak indicates high purity, whereas a broad peak could suggest the presence of impurities, consistent with ICH guidelines.[5][8]
-
Decomposition Profile: The TGA thermogram will likely show a stable baseline until the onset of decomposition, followed by a sharp drop in mass. For a molecule like this, a single-step decomposition is plausible. The onset temperature (Tₒₙₛₑₜ) is the most critical parameter for assessing thermal stability. We anticipate the Tₒₙₛₑₜ of this compound to be significantly higher than its single-ring analogs due to its larger, more stable aromatic system. The strong electron-withdrawing effect of the meta-CF₃ group may influence the C-N bond stabilities, but the overall structure should be more robust than the simpler anilines.
-
Comparative Insights: Comparing the anticipated Tₒₙₛₑₜ with that of the 4-(trifluoromethyl)aniline analog would be particularly insightful. Differences in the decomposition temperature between meta and para isomers can reveal how the electronic effects of the CF₃ group propagate through the phenyl ring to affect the molecule's weakest points.
Conclusion
A rigorous thermal stability analysis using TGA/DSC is an indispensable step in the characterization of new pharmaceutical intermediates like this compound. By employing a standardized, self-validating protocol and a comparative framework using structural analogs, researchers can obtain reliable data on melting points and decomposition temperatures. This information is critical for guiding process development, ensuring formulation stability, defining storage conditions, and meeting stringent regulatory requirements. The methodology and predictive insights provided in this guide serve as a robust starting point for the comprehensive thermal evaluation of this and other novel chemical entities.
References
- 1. webstore.ansi.org [webstore.ansi.org]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. store.astm.org [store.astm.org]
- 4. livewell.ae [livewell.ae]
- 5. particle.dk [particle.dk]
- 6. researchgate.net [researchgate.net]
- 7. ikev.org [ikev.org]
- 8. mca.gm [mca.gm]
- 9. database.ich.org [database.ich.org]
- 10. youtube.com [youtube.com]
- 11. tainstruments.com [tainstruments.com]
- 12. benchchem.com [benchchem.com]
- 13. fpe.umd.edu [fpe.umd.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 16. Page loading... [wap.guidechem.com]
- 17. 4-Methyl-3-(trifluoromethyl)aniline CAS#: 65934-74-9 [m.chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mse.ucr.edu [mse.ucr.edu]
- 21. tainstruments.com [tainstruments.com]
A Senior Application Scientist's Guide to Bioisosteric Replacement Strategies for 4-[3-(Trifluoromethyl)phenyl]aniline
Introduction: The Strategic Imperative of Bioisosterism in Modern Drug Discovery
In the intricate chess game of drug development, the ability to subtly modify a promising lead compound can mean the difference between a clinical candidate and a costly dead end. Bioisosterism, the strategic replacement of a functional group with another that shares similar physicochemical or topological properties, is a cornerstone of this molecular maneuvering.[1][2][3] This guide provides an in-depth, comparative analysis of bioisosteric replacement strategies for the functional groups within 4-[3-(trifluoromethyl)phenyl]aniline, a scaffold present in numerous biologically active compounds.
Our objective is to move beyond a mere cataloging of potential replacements. Instead, we will delve into the causal relationships between structural modifications and their impact on critical drug-like properties, including biological activity, metabolic stability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[4] This guide is crafted for the discerning researcher, scientist, and drug development professional, offering not only theoretical insights but also actionable experimental protocols.
Deconstructing the Scaffold: A Triage of Functional Groups in this compound
The this compound scaffold presents three primary loci for bioisosteric intervention:
-
The Trifluoromethyl (CF3) Group: A potent electron-withdrawing group known to enhance metabolic stability and binding affinity.[5][6]
-
The Aniline Moiety: A common pharmacophore, but one that can be susceptible to metabolic oxidation, potentially leading to toxicity.
-
The Phenyl Rings: These aromatic systems contribute to the molecule's overall lipophilicity and can be sites of metabolism.
The following sections will dissect the bioisosteric possibilities for each of these functional groups, supported by comparative data and detailed synthetic methodologies.
I. Taming the Trifluoromethyl Group: Beyond a Simple Electron Sink
The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal, prized for its strong electron-withdrawing nature and its ability to block metabolic oxidation.[7] However, its high lipophilicity can sometimes be a double-edged sword. Here, we explore bioisosteric replacements that can modulate these properties while preserving or enhancing biological activity.
Comparative Analysis of Trifluoromethyl Bioisosteres
| Bioisostere | Key Physicochemical Properties & Rationale for Replacement | Potential Impact on Biological Activity & ADME |
| Cyano (-CN) | Similar size and linear geometry to CF3; strong electron-withdrawing group. Can reduce lipophilicity compared to CF3. | Often retains or slightly modifies binding affinity. May alter metabolic pathways. |
| Pentafluorosulfanyl (-SF5) | Larger and more lipophilic than CF3; extremely stable and strongly electron-withdrawing. | Can lead to significant changes in potency due to its size and electronic effects, which can be either beneficial or detrimental depending on the target.[8] |
| Trifluoromethoxy (-OCF3) | Also a strong electron-withdrawing group, but with a different vector for its dipole moment. Can offer improved metabolic stability over a methoxy group.[5] | Can serve as a suitable replacement, with one study showing it to be a better biochemical match than the -SF5 group in a series of p97 inhibitors.[8] |
| Nitro (-NO2) | Strong electron-withdrawing character. | Often considered a "non-drug-like" group due to potential toxicity, but can be a viable bioisostere in certain contexts.[8] |
II. Reinventing the Aniline: Mitigating Metabolic Liabilities
The aniline moiety is a frequent flyer in drug molecules, but its susceptibility to oxidative metabolism is a well-documented concern.[9] Bioisosteric replacement of the aniline group is a critical strategy to enhance metabolic stability and reduce the risk of forming reactive metabolites.
Comparative Analysis of Aniline Bioisosteres
| Bioisostere | Key Physicochemical Properties & Rationale for Replacement | Potential Impact on Biological Activity & ADME |
| Saturated Carboxamides | Mimics the hydrogen bond donor/acceptor properties of the aniline nitrogen. Can improve metabolic stability by removing the aromatic ring. | Often maintains key interactions with the target protein. Can significantly improve metabolic stability and reduce the potential for reactive metabolite formation. |
| Aminopyridines | Introduces a nitrogen atom into the aromatic ring, altering the electronics and potential for metabolism. Can also serve as a hydrogen bond acceptor. | Can maintain or enhance binding affinity. The pyridine nitrogen can influence solubility and metabolic pathways. |
| Indazoles/Benzimidazoles | Bicyclic systems that can mimic the spatial orientation of the aniline and provide additional points for interaction. | Can lead to improved potency and selectivity. The fused ring system can alter lipophilicity and metabolic stability. |
III. Beyond the Benzene: Reimagining the Phenyl Rings
The two phenyl rings in this compound are major contributors to the molecule's lipophilicity and can be sites of metabolic attack. Replacing one or both of these rings with bioisosteres can be a powerful strategy to improve the overall ADME profile of the compound.[4]
Comparative Analysis of Phenyl Ring Bioisosteres
| Bioisostere | Key Physicochemical Properties & Rationale for Replacement | Potential Impact on Biological Activity & ADME |
| Pyridyl Ring | Introduction of a nitrogen atom increases polarity and can reduce CYP-mediated metabolism. | Can improve water solubility and reduce plasma protein binding. May impact hERG inhibition. |
| Thienyl/Furyl Ring | 5-membered heteroaromatic rings that can mimic the phenyl ring in terms of size and electronics. | Can serve as effective replacements, with studies on quinoxaline derivatives showing that 2-thienyl or 2-furyl groups can be beneficial for activity.[10] |
| Bicyclo[1.1.1]pentane (BCP) | A saturated, rigid scaffold that can mimic the para-disubstituted phenyl ring geometry. | Can improve metabolic stability and solubility while maintaining biological activity. |
| Cyclohexyl Ring | A saturated, non-aromatic ring that can occupy a similar hydrophobic pocket as a phenyl ring. | Can increase affinity in certain contexts by better filling a hydrophobic pocket. |
Experimental Protocols
General Synthetic Route to Substituted 4-Anilinoquinazolines
This protocol provides a general method for the synthesis of 4-anilinoquinazoline derivatives, which can be adapted to incorporate various bioisosteric replacements on the aniline moiety.[11]
-
Reaction Setup: In a round-bottom flask, dissolve the appropriate aniline (0.33 mmol) and formamidine acetate (0.55 mmol) in absolute ethanol (10 mL).
-
Reflux: Reflux the reaction mixture for 6 hours.
-
Work-up: Cool the reaction mixture to room temperature.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the desired quinazoline derivative.
Visualizing the Logic: A Workflow for Bioisosteric Replacement
The following diagram illustrates a logical workflow for approaching the bioisosteric replacement of functional groups in a lead compound like this compound.
Caption: A logical workflow for the bioisosteric modification of a lead compound.
Conclusion: A Data-Driven Approach to Molecular Refinement
The strategic application of bioisosterism is an indispensable tool in the optimization of lead compounds. As we have demonstrated with this compound, a systematic and data-driven approach to the replacement of key functional groups can yield analogs with significantly improved pharmacological and pharmacokinetic profiles. By understanding the subtle interplay between structure and function, medicinal chemists can navigate the complex landscape of drug discovery with greater precision and efficacy. This guide serves as a foundational resource for researchers seeking to harness the power of bioisosterism to develop the next generation of innovative therapeutics.
References
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 3. mch.estranky.sk [mch.estranky.sk]
- 4. Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Antiplasmodial structure-activity relationship of 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Lynchpin of Potency: A Comparative Guide to the Structure-Activity Relationship of 4-[3-(Trifluoromethyl)phenyl]aniline Analogs in Kinase Inhibition
In the landscape of modern drug discovery, particularly in oncology, the strategic manipulation of molecular scaffolds to optimize therapeutic efficacy is paramount. The 4-[3-(trifluoromethyl)phenyl]aniline core has emerged as a privileged scaffold, notably in the design of potent kinase inhibitors. The trifluoromethyl group, a bioisostere of the methyl group, offers unique electronic properties and metabolic stability, making it a valuable substituent in medicinal chemistry. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogs based on this scaffold, with a focus on their role as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
The this compound Scaffold: A Foundation for Kinase Inhibition
The this compound moiety is a common feature in a class of targeted therapies known as kinase inhibitors. These drugs function by blocking the action of kinases, enzymes that play a crucial role in cell signaling pathways controlling growth, proliferation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.
The aniline nitrogen of the scaffold often serves as a key hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket. The trifluoromethylphenyl group typically occupies a hydrophobic pocket within the active site, contributing to binding affinity. Modifications to this core structure can profoundly impact potency, selectivity, and pharmacokinetic properties. A prime example of a successful drug featuring a similar moiety is Sorafenib, a multi-kinase inhibitor used in the treatment of advanced kidney and liver cancers.[2][3] Sorafenib's mechanism involves the inhibition of several receptor tyrosine kinases, including VEGFR-2, thereby suppressing tumor angiogenesis and proliferation.[2][4][5]
Comparative SAR Analysis: The Urea Bridge to Potency
A particularly fruitful area of investigation has been the derivatization of the this compound core with a urea linkage, often connecting to another aromatic or heteroaromatic ring. This design has proven effective in targeting the ATP-binding site of VEGFR-2 (also known as Kinase Insert Domain-containing Receptor or KDR).
A systematic study of o-amino-arylurea derivatives based on the 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-amino)pyridin-3-yl)urea scaffold provides a clear illustration of SAR principles.[6] The general structure for this series is depicted below:
Caption: General chemical structure of the urea-based VEGFR-2 inhibitors discussed.
The following table summarizes the SAR of key analogs from this series, highlighting how subtle changes to the periphery of the core structure influence inhibitory activity against VEGFR-2.
| Compound ID | R Group (Substitution on the 2-amino group of the pyridine ring) | VEGFR-2 IC50 (µM) |
| Hit Compound | H | >50 |
| 5a | quinolin-4-ylmethyl | 0.0689 |
| 5b | 2-chlorobenzyl | 0.124 |
| 5c | 3-chlorobenzyl | 0.156 |
| 5d | 4-chlorobenzyl | 0.117 |
| 5e | 2-fluorobenzyl | 0.148 |
| 5f | 3-fluorobenzyl | 0.173 |
| 5g | 4-fluorobenzyl | 0.132 |
| 5h | 2-methylbenzyl | 0.201 |
| 5i | 3-methylbenzyl | 0.235 |
| 5j | 4-methylbenzyl | 0.198 |
Data compiled from Jiao et al., 2016.[6]
Analysis of SAR:
-
The Unsubstituted Amine: The initial hit compound, with an unsubstituted amine at the 2-position of the pyridine ring, showed negligible activity. This underscores the importance of the 'R' group in achieving potent inhibition.
-
Introduction of a Benzyl Group: The addition of a benzyl group dramatically increased potency, as seen in the significant drop in IC50 values for compounds 5b-5j. This suggests that the benzyl group occupies a hydrophobic pocket in the enzyme's active site, enhancing binding affinity.
-
The Quinolin-4-ylmethyl Substituent: Compound 5a , featuring a quinolin-4-ylmethyl group, emerged as the most potent inhibitor in this series.[6] The extended aromatic system of the quinoline likely engages in additional favorable interactions within the active site, such as pi-stacking, leading to a substantial increase in potency.
-
Impact of Halogen Substitution on the Benzyl Ring: The position and nature of the halogen on the benzyl ring had a discernible effect on activity. For both chloro and fluoro substituents, the para-substituted analogs (5d and 5g) were slightly more potent than their ortho and meta counterparts. This suggests that the size and electronics of the substituent at the para position are optimal for interaction with the binding pocket.
-
Effect of Methyl Substitution on the Benzyl Ring: Similar to the halogenated analogs, the position of the methyl group influenced inhibitory activity, with the para-substituted compound (5j) showing slightly better potency than the ortho and meta-substituted analogs.
Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway
The primary mechanism by which these this compound analogs exert their anticancer effects is through the inhibition of VEGFR-2, a receptor tyrosine kinase.[6] VEGFR-2 is a critical component of the VEGF signaling pathway, which is a master regulator of angiogenesis—the formation of new blood vessels.[7][8][9] In many tumors, this pathway is hijacked to support their growth and metastasis by providing a dedicated blood supply.[2]
Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[10][11] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival—the cellular hallmarks of angiogenesis.[9][10]
The urea-based inhibitors discussed herein are designed to compete with ATP for binding to the kinase domain of VEGFR-2. By occupying the ATP-binding site, these inhibitors prevent the autophosphorylation of the receptor, thereby blocking the initiation of the downstream signaling cascade and inhibiting angiogenesis.[6]
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound analogs.
Experimental Protocols
The evaluation of novel kinase inhibitors requires a robust set of experimental assays to determine their potency and cellular effects. The following are standard protocols for an in vitro kinase inhibition assay and a cell viability assay, which are fundamental to the SAR studies of compounds like the this compound analogs.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine-5'-triphosphate (ATP), [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
96-well filter plates
-
Phosphoric acid wash solution
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the VEGFR-2 enzyme, the peptide substrate, and the test compound at various concentrations in the kinase reaction buffer.
-
Pre-incubation: Incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination: Stop the reaction by adding phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with the phosphoric acid solution to remove unincorporated [γ-³²P]ATP.
-
Detection: Measure the radioactivity retained on the filter, which corresponds to the amount of phosphorylated substrate, using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 values by fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
This cell-based assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cells that are dependent on VEGFR-2 signaling for their proliferation.
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or a relevant cancer cell line (e.g., HepG2, A549)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds or a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the DMSO control. Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Caption: A high-level workflow of the key experimental assays for evaluating kinase inhibitors.
Conclusion
The this compound scaffold is a versatile and highly tractable starting point for the development of potent kinase inhibitors. The systematic SAR studies of its urea derivatives have demonstrated that significant gains in potency against VEGFR-2 can be achieved through judicious modification of the peripheral substituents. The quinolin-4-ylmethyl group, in particular, has been identified as a key pharmacophore for enhancing inhibitory activity. The continued exploration of this and other related scaffolds, guided by a deep understanding of their mechanism of action and supported by robust in vitro and cell-based assays, holds great promise for the discovery of novel and effective anticancer therapeutics.
References
- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. assaygenie.com [assaygenie.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-[3-(Trifluoromethyl)phenyl]aniline
For professionals engaged in the intricate work of research and drug development, the lifecycle of a chemical reagent extends far beyond the benchtop. The responsible management and disposal of compounds like 4-[3-(Trifluoromethyl)phenyl]aniline are not merely procedural afterthoughts; they are integral components of a robust safety culture and a commitment to environmental stewardship. This guide provides a detailed, authoritative framework for the proper disposal of this compound, ensuring the protection of laboratory personnel and the integrity of our shared environment.
Disclaimer: Specific Safety Data Sheet (SDS) information for this compound is not uniformly available. The guidance herein is synthesized from the toxicological and disposal data of structurally analogous compounds, including various trifluoromethyl anilines and aromatic amines.[1] It is imperative that all personnel consult the specific SDS provided by their supplier and adhere strictly to their institution's Environmental Health and Safety (EHS) protocols and local, state, and federal regulations.[2][3]
Core Directive: Hazard Assessment and Foundational Principles
This compound, as an aromatic amine containing a trifluoromethyl group, must be presumed hazardous.[4] Analysis of related compounds indicates a consistent hazard profile that necessitates cautious handling and disposal.[5][6][7]
Anticipated Hazard Profile:
-
Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or inhaled.[6][8][9]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation or damage.[5][8][10]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[5][6][10]
-
Environmental Hazard: Potentially harmful or toxic to aquatic life, with possible long-lasting effects.[4][7][11][12]
The foundational principle of this guide is unequivocal: This compound and all materials contaminated with it must be managed as hazardous waste. [13][14] Under no circumstances should this chemical or its containers be disposed of in standard refuse or discharged into the sewer system.[8][12][14]
Immediate Safety: Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, the correct selection and use of PPE are critical to prevent exposure. All handling of this compound for disposal should occur within a well-ventilated area, preferably a certified chemical fume hood.[13][14]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), inspected for integrity before each use.[1][14] | Prevents dermal absorption and contact irritation, which are primary routes of exposure and toxicity for aromatic amines.[5][8] |
| Eye Protection | Chemical safety goggles and/or a full-face shield, compliant with ANSI Z87.1 (US) or EN 166 (EU) standards.[1] | Protects against accidental splashes, which can cause serious eye irritation or damage.[5][9] |
| Body Protection | A chemical-resistant and flame-retardant lab coat. An apron may be used for additional protection.[1][14] | Shields skin and personal clothing from contamination during transfer and cleanup operations. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors/particulates.[9][15] | Required if there is a risk of generating dust or aerosols, or if working outside a fume hood, to prevent respiratory tract irritation.[5] |
Step-by-Step Disposal Protocol
The proper segregation, containment, and labeling of chemical waste are fundamental to safe laboratory operations and regulatory compliance.[15]
Step 1: Waste Segregation
Proper segregation prevents dangerous chemical reactions and simplifies the final disposal process.
-
Solid Waste: Collect all contaminated solid materials—including gloves, weigh boats, pipette tips, and paper towels used for cleanup—in a designated, puncture-resistant container lined with a heavy-duty plastic bag.[14]
-
Liquid Waste: If the compound is in a solution, collect it in a dedicated, compatible, and shatter-proof liquid waste container. Do not mix with other waste streams, such as halogenated or non-halogenated solvents, unless explicitly permitted by your EHS department.[13][15]
-
Empty Containers: "Empty" containers that once held the pure compound must be treated as hazardous waste. They should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol); the rinsate must be collected as hazardous liquid waste. The rinsed container should then be sealed and placed with solid waste.[12]
Step 2: Containerization and Labeling
Clear and accurate labeling is a critical safety and compliance measure.
-
Container Integrity: All waste containers must be in good condition, compatible with the chemical, and kept securely sealed when not in use.[8][11][15]
-
Labeling: Affix a "Hazardous Waste" label to the container immediately upon starting waste collection. The label must clearly state the full chemical name, "this compound," and list all components of any mixture, including solvents.[15]
Step 3: Temporary Storage
Designated storage areas prevent accidents and ensure security.
-
Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area that is secure and accessible only to authorized personnel.[12][13]
-
Incompatibilities: Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent accidental reactions.[9][11]
Step 4: Final Disposal
Final disposition must be handled by certified professionals.
-
Professional Removal: Contact your institution’s Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[5][13] Provide the full chemical name and any other required information. The most common disposal method for this type of compound is high-temperature incineration in a facility equipped with an afterburner and flue gas scrubber.[6][12]
Emergency Procedures: Spill and Exposure Management
In the event of an accident, a swift and informed response is crucial.
Spill Response Protocol
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access.[1]
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room if it is safe to do so.
-
Assess & Equip: Do not attempt cleanup without the proper PPE as detailed in Section 2.
-
Contain & Absorb: For small spills, cover with a dry, inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.[1][16]
-
Collect & Clean: Carefully sweep or scoop the absorbed material and spilled solid into the designated solid hazardous waste container.[6] Use spark-proof tools if a flammable solvent is present.[12] Decontaminate the spill area with a suitable solvent and cleaning materials, collecting all items for disposal as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Personnel Exposure First Aid
Immediate medical attention is required for any significant exposure.[7][9]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][11]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[7][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7][11]
Disposal Decision Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. osha.gov [osha.gov]
- 3. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. echemi.com [echemi.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Handling 4-[3-(Trifluoromethyl)phenyl]aniline
Introduction: Acknowledging the Inherent Risks
4-[3-(Trifluoromethyl)phenyl]aniline is a substituted aromatic amine, a class of compounds pivotal in pharmaceutical and material science research. The introduction of a trifluoromethyl (-CF3) group significantly alters the molecule's electronic properties and, consequently, its reactivity and toxicological profile. This guide provides an in-depth operational plan for handling this compound, moving beyond mere compliance to instill a culture of proactive safety. For researchers in drug development, understanding and respecting the inherent hazards of such molecules is the foundation of innovative and responsible science. This document serves as an essential protocol for ensuring personnel safety and experimental integrity.
Hazard Assessment: Understanding the "Why" Behind the Precautions
The hazardous nature of this compound and its analogs stems from their chemical structure. Anilines can be readily absorbed through the skin and are known for their systemic toxicity, while the trifluoromethyl group enhances lipophilicity, potentially increasing cell membrane penetration.[1] It is classified as a hazardous chemical, and its handling requires stringent controls.[2][3]
| Hazard Classification | Description of Risk | Supporting Sources |
| Acute Toxicity | Harmful or potentially fatal if swallowed, inhaled, or in contact with skin. | [2][4][5][6] |
| Skin Corrosion/Irritation | Causes significant skin irritation upon contact. | [2][4][7] |
| Serious Eye Damage/Irritation | Poses a high risk of causing serious, potentially irreversible, eye damage. | [2][4][7] |
| Respiratory Irritation | Vapors, dust, or aerosols may cause irritation to the respiratory tract. | [2][4][7] |
The Hierarchy of Controls: Engineering Safety into Your Workflow
Before any personal protective equipment is selected, a robust safety framework must be established using engineering and administrative controls. This proactive approach is the most effective way to minimize exposure.
Engineering Controls: Your Primary Defense
-
Chemical Fume Hood: All work involving this compound, from weighing to solution preparation and reaction quenching, must be conducted inside a certified chemical fume hood. This is non-negotiable. The hood contains aerosols and vapors, preventing their release into the laboratory environment.[8][9]
-
Safety Infrastructure: The laboratory must be equipped with easily accessible and fully functional safety showers and eyewash stations.[3][9]
Administrative Controls: Safe Work Practices
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for every experiment involving this compound.
-
Restricted Access: Clearly demarcate areas where this chemical is being handled.
-
Training: All personnel must receive documented training on the specific hazards and handling procedures for this compound before beginning any work.[1]
-
No Working Alone: Never handle highly hazardous compounds like this when you are alone in the laboratory.[1]
Personal Protective Equipment (PPE): A Necessary Barrier
PPE is the final line of defense against exposure. The selection of appropriate PPE must be based on a thorough risk assessment of the specific tasks to be performed.
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory at all times. Standard safety glasses do not provide a seal around the eyes and are insufficient protection against splashes.[8]
-
Elevated Risk: When handling larger quantities (>5 g) or when there is a significant risk of splashing (e.g., during transfers or reaction workups), a full-face shield must be worn in addition to chemical splash goggles.[1][10]
Skin and Body Protection
-
Hand Protection: Due to the high risk of dermal absorption, proper glove selection is critical.
-
Material: While specific breakthrough time data for this compound is not available, gloves made of nitrile or neoprene are generally recommended for aromatic amines.
-
Practice: Double-gloving is a highly recommended practice to provide an extra layer of protection and to allow for the safe removal of the outer glove if contamination is suspected.[1] Always inspect gloves for tears or defects before use. Remove gloves using the proper technique to avoid contaminating your skin.
-
-
Body Protection: A flame-resistant laboratory coat is required. For procedures with a high splash potential, a chemical-resistant apron should be worn over the lab coat.[1] Ensure pants and closed-toe shoes made of a non-porous material are worn; canvas shoes are not appropriate.[11]
Respiratory Protection
-
Primary Control: A fume hood should eliminate the need for respiratory protection during routine operations.
-
Emergency Use: In the event of a large spill or failure of engineering controls, respiratory protection will be necessary. A full-face respirator with cartridges appropriate for organic vapors and particulates should be used by trained emergency response personnel.[12][13]
| Task | Minimum Required PPE |
| Storage & Transport | Safety Goggles, Lab Coat, Nitrile Gloves |
| Weighing Solid | Chemical Splash Goggles, Lab Coat, Double Nitrile Gloves (inside a fume hood or ventilated balance enclosure) |
| Preparing Solutions | Chemical Splash Goggles, Lab Coat, Double Nitrile Gloves (inside a fume hood) |
| Running Reaction/Workup | Face Shield over Chemical Splash Goggles, Lab Coat, Chemical Apron, Double Nitrile/Neoprene Gloves |
| Small Spill Cleanup (<5g) | Face Shield over Chemical Splash Goggles, Lab Coat, Double Nitrile Gloves |
Operational Protocol: A Step-by-Step Guide
Handling and Use
-
Preparation: Before handling, ensure the fume hood is operational, the work area is clean, and all necessary PPE is donned correctly. Have waste containers properly labeled and ready in the hood.
-
Weighing: If possible, weigh the solid directly in the reaction vessel inside the fume hood. If using an analytical balance, use a ventilated balance enclosure or carefully transport the sealed container to the fume hood immediately after weighing.
-
Addition/Transfer: Use a powder funnel for solids and appropriate glassware for liquids to minimize the risk of spills. Always perform these operations well inside the fume hood.
-
Post-Handling: After use, tightly seal the container. Decontaminate spatulas and any other equipment with a suitable solvent (e.g., ethanol or acetone), collecting the rinse as hazardous waste.
Spill Management Protocol
Immediate and correct response to a spill is critical. The primary decision is to assess whether the spill can be managed by laboratory personnel or requires an emergency response.
Caption: Decision workflow for managing a chemical spill.
Small Spill Cleanup Procedure (<5g, inside a fume hood): [1][14]
-
Alert others in the immediate vicinity.
-
Ensure you are wearing the appropriate PPE (face shield over goggles, lab coat, double gloves).
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels.
-
Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.
-
Wipe the spill area with a cloth soaked in a decontaminating solvent (e.g., ethanol). Place the used cloth in the same hazardous waste container.
-
Dispose of all contaminated materials, including the outer pair of gloves, as hazardous waste.
-
Thoroughly wash hands and arms with soap and water.
Decontamination and Disposal
-
Glassware: Rinse all contaminated glassware three times with a suitable solvent inside the fume hood. Collect all rinsate as hazardous waste.
-
Waste: All materials contaminated with this compound, including excess reagent, contaminated PPE, and spill cleanup materials, are considered hazardous waste.[14]
-
Disposal Method: Do not dispose of this chemical down the drain.[2] All waste must be collected by a licensed chemical waste management company for disposal, typically via high-temperature incineration.[5][14]
Emergency First Aid Procedures
In case of any exposure, immediate action is required.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
Conclusion
The safe handling of this compound is not merely a matter of following rules but of understanding the principles behind them. By integrating robust engineering controls, meticulous work practices, and the correct use of personal protective equipment, researchers can confidently and safely utilize this valuable compound to advance their scientific goals. Always prioritize safety through preparation and vigilance.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. resources.tamusa.edu [resources.tamusa.edu]
- 10. hsa.ie [hsa.ie]
- 11. m.youtube.com [m.youtube.com]
- 12. epa.gov [epa.gov]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
